molecular formula C19H16N2O3 B12374707 Antibacterial agent 164

Antibacterial agent 164

Cat. No.: B12374707
M. Wt: 320.3 g/mol
InChI Key: JVOWGCQBVCLVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibacterial agent 164 is a useful research compound. Its molecular formula is C19H16N2O3 and its molecular weight is 320.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

4-[[1-(2-methylprop-2-enyl)-2-oxoindol-3-ylidene]amino]benzoic acid

InChI

InChI=1S/C19H16N2O3/c1-12(2)11-21-16-6-4-3-5-15(16)17(18(21)22)20-14-9-7-13(8-10-14)19(23)24/h3-10H,1,11H2,2H3,(H,23,24)

InChI Key

JVOWGCQBVCLVIY-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2C(=NC3=CC=C(C=C3)C(=O)O)C1=O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Antimicrobial Properties of Agent 164: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 164, a novel pyrrolo[2,3-d]pyrimidine derivative also identified as compound 2a, has demonstrated notable antibacterial and antibiofilm efficacy, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, supported by available quantitative data and detailed experimental protocols. The primary antibacterial mechanism is proposed to be the inhibition of the bacterial cell division protein FtsZ, a critical component of the divisome. This is complemented by a potential secondary mechanism involving the disruption of the agr quorum sensing system, leading to the suppression of virulence factor expression. This document aims to serve as a valuable resource for researchers engaged in the development of new antimicrobial therapies.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a promising framework for the development of novel therapeutics due to its structural similarity to purines, allowing it to interact with a variety of biological targets. This compound has been identified as a lead compound from this class, exhibiting potent activity against clinically relevant pathogens. This guide synthesizes the available data on its mode of action, antimicrobial spectrum, and antibiofilm properties.

Antimicrobial Spectrum and Potency

This compound has shown significant activity against Gram-positive bacteria. The available quantitative data from in vitro studies are summarized below.

Bacterial Strain MIC Reference
Staphylococcus aureus0.09 mM[1][2]
Bacillus subtilis0.09 mM[1][2]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Core Mechanism of Action: Inhibition of FtsZ

The primary proposed mechanism of action for the antibacterial activity of pyrrolo[2,3-d]pyrimidine derivatives, including likely Agent 164, is the inhibition of the filamenting temperature-sensitive mutant Z (FtsZ) protein.[3]

FtsZ is a bacterial homolog of eukaryotic tubulin and is a central component of the cell division machinery, or "divisome." It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other cell division proteins and provides the constrictive force for cytokinesis.

The FtsZ Inhibition Pathway

The inhibition of FtsZ by this compound is hypothesized to occur through the following steps:

  • Binding to FtsZ: Agent 164 is believed to bind to a specific site on the FtsZ protein, potentially interfering with its GTPase activity or its ability to polymerize.

  • Disruption of Z-Ring Formation: By binding to FtsZ, the agent prevents the proper assembly and function of the Z-ring.

  • Inhibition of Cell Division: The dysfunctional Z-ring is unable to recruit the necessary proteins for septum formation and cannot generate the constrictive force required for cell division.

  • Cell Elongation and Lysis: As the bacterial cell continues to grow in size without dividing, it elongates. This uncontrolled growth eventually leads to cell lysis and death.

FtsZ_Inhibition_Pathway cluster_agent This compound cluster_bacterial_cell Bacterial Cell cluster_cytoplasm Cytoplasm cluster_phenotype Phenotypic Outcome Agent164 Agent 164 FtsZ FtsZ Monomers Agent164->FtsZ Inhibits Z_ring Z-Ring Formation FtsZ->Z_ring Polymerization Divisome Divisome Assembly Z_ring->Divisome Scaffolding Elongation Cell Elongation Z_ring->Elongation Disruption leads to CellDivision Cell Division Divisome->CellDivision Cytokinesis Lysis Cell Lysis Elongation->Lysis Leads to Biofilm_Inhibition_Workflow cluster_workflow Experimental Workflow: Biofilm Inhibition Assay start Start culture Prepare Bacterial Culture (e.g., S. aureus) start->culture treatment Add this compound (at sub-MIC concentrations) culture->treatment incubation Incubate to allow biofilm formation treatment->incubation staining Stain with Crystal Violet incubation->staining quantification Quantify Biofilm (OD measurement) staining->quantification end End quantification->end

References

An In-Depth Technical Guide to Pyrrolo[2,3-d]pyrimidine-Based Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound designated "Antibacterial agent 164" with the molecular formula C19H16N2O3 could not be definitively identified from publicly available scientific literature. This guide therefore provides a comprehensive overview of the chemical structure, properties, and experimental evaluation of the pyrrolo[2,3-d]pyrimidine class of antibacterial agents, to which "this compound" likely belongs. A representative chemical structure with the specified molecular formula is proposed for illustrative purposes.

Introduction

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, heterocyclic compounds have garnered significant attention due to their diverse pharmacological activities. Among these, the pyrrolo[2,3-d]pyrimidine scaffold has proven to be a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including potent antibacterial and antibiofilm properties. This technical guide delves into the chemical structure, physicochemical and biological properties, and experimental methodologies relevant to the study of pyrrolo[2,3-d]pyrimidine-based antibacterial agents.

Chemical Structure and Properties

The core of this class of compounds is the 7-deazapurine (pyrrolo[2,3-d]pyrimidine) nucleus. The versatility of this scaffold allows for substitutions at various positions, leading to a vast chemical space for optimization of antibacterial activity.

Proposed Chemical Structure of a Representative "this compound"

Based on the molecular formula C19H16N2O3 and the pyrrolo[2,3-d]pyrimidine core, a plausible structure for a representative antibacterial agent is presented below. This structure is illustrative and intended to serve as a basis for discussion within this guide.

IUPAC Name: 4-((4-methoxyphenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Molecular Formula: C19H16N2O3

Chemical Structure:

Caption: Proposed chemical structure of a representative "this compound" (C19H16N2O3).

Physicochemical Properties

The physicochemical properties of pyrrolo[2,3-d]pyrimidine derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. These properties can be fine-tuned through chemical modifications.

PropertyTypical Value Range for Pyrrolo[2,3-d]pyrimidinesNotes
Molecular Weight ( g/mol ) 300 - 500Generally falls within the range for orally bioavailable drugs.
LogP 1 - 4Indicates moderate lipophilicity, which is often required for cell membrane penetration.
Topological Polar Surface Area (TPSA) 60 - 120 ŲReflects the polar surface area, influencing membrane permeability and solubility.
Hydrogen Bond Donors 1 - 3Important for target binding interactions.
Hydrogen Bond Acceptors 3 - 7Crucial for forming hydrogen bonds with biological targets.
Solubility Varies widelyHighly dependent on the specific substituents. Often soluble in organic solvents like DMSO.
Melting Point (°C) 150 - 250Generally high due to the planar and rigid heterocyclic core.

Biological Properties and Mechanism of Action

Pyrrolo[2,3-d]pyrimidine derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of the in vitro antibacterial potency of a compound.

Bacterial StrainMIC (µg/mL) of Representative Pyrrolo[2,3-d]pyrimidinesReference Compound MIC (µg/mL)
Staphylococcus aureus0.31 - 8Ampicillin: 0.62
Bacillus subtilis0.09 mM (approx. 30 µg/mL)-
Escherichia coliOften higher MICs-
Pseudomonas aeruginosaGenerally less active-

Note: The MIC values are compiled from various sources in the literature for different pyrrolo[2,3-d]pyrimidine derivatives and are for comparative purposes.

Antibiofilm Activity

Many pyrrolo[2,3-d]pyrimidine derivatives also exhibit significant activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics. They can inhibit biofilm formation and, in some cases, eradicate established biofilms.

Mechanism of Action

The precise mechanism of action can vary depending on the specific substitutions on the pyrrolo[2,3-d]pyrimidine scaffold. However, several key bacterial targets have been identified for this class of compounds. One of the primary mechanisms involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folic acid synthesis pathway of bacteria. By acting as structural mimics of the natural substrate, these compounds can block the synthesis of vital precursors for DNA and RNA, leading to bacterial growth inhibition.

cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by Pyrrolo[2,3-d]pyrimidines PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides DNA/RNA Precursors THF->Nucleotides DHPS->DHF DHFR->THF Agent164 This compound (Pyrrolo[2,3-d]pyrimidine derivative) Agent164->DHFR Inhibition

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by a pyrrolo[2,3-d]pyrimidine derivative.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.

prep Prepare serial dilutions of This compound in a 96-well plate inoculate Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) prep->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity or measure optical density (OD) to determine bacterial growth incubate->read mic MIC is the lowest concentration with no visible growth read->mic start Dispense bacterial suspension and different concentrations of this compound into a 96-well plate incubate Incubate for 24-48 hours to allow biofilm formation start->incubate wash1 Discard planktonic cells and wash wells with PBS incubate->wash1 stain Stain the adherent biofilm with 0.1% crystal violet wash1->stain wash2 Wash away excess stain stain->wash2 solubilize Solubilize the stain from the biofilm with 30% acetic acid or ethanol wash2->solubilize measure Measure the absorbance at a specific wavelength (e.g., 570 nm) solubilize->measure analyze Compare absorbance of treated wells to control to determine percent inhibition measure->analyze

Initial Screening of "Antibacterial Agent 164" Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the initial in vitro screening methodologies for evaluating the activity of a novel antibacterial compound, designated "Antibacterial agent 164." The document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antimicrobial agents. It outlines the core experimental protocols, presents available data, and visualizes the necessary workflows to determine the antibacterial and cytotoxic profile of a test compound.

Introduction to this compound

This compound, also identified as compound 2a, has been recognized as a promising antibacterial and antibiofilm agent.[1] Preliminary studies have demonstrated its inhibitory effects against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis.[1] Furthermore, it has shown significant efficacy in preventing the formation of biofilms by B. subtilis.[1] This initial activity warrants a more detailed investigation into its spectrum of activity and potential for further development as a therapeutic agent.

Summary of Known Antibacterial Activity

The primary metric for the antibacterial activity of a compound is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that prevents the visible in vitro growth of a bacterium.[2][3][4][5]

Compound NameBacterial StrainMIC (mM)
This compound (compound 2a)Staphylococcus aureus0.09
This compound (compound 2a)Bacillus subtilis0.09

Experimental Protocols

A thorough initial screening of an antibacterial agent involves a series of standardized in vitro assays to determine its efficacy and potential toxicity. The following sections detail the methodologies for these key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is the cornerstone of in vitro antibacterial susceptibility testing, quantifying the potency of an antimicrobial agent against a specific microorganism.[2][5][6][7] The broth microdilution method is a widely used and reliable technique for determining MIC values.[7][8][9]

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select a single, well-isolated colony of the test bacterium.

    • Transfer the colony to a tube containing a suitable broth medium, such as Mueller-Hinton Broth (MHB).[8][10][11]

    • Incubate the culture at 37°C until it reaches the mid-logarithmic phase of growth, typically confirmed by measuring the optical density at 600 nm (OD600) to a value of approximately 0.1.[11]

    • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[5][7]

  • Preparation of Antibacterial Agent Dilutions:

    • Prepare a stock solution of "this compound" in an appropriate solvent.

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in MHB to create a concentration gradient.[12][13] Typically, this involves adding 100 µL of MHB to all wells except the first column, then adding 200 µL of the agent at twice the highest desired concentration to the first well, and serially transferring 100 µL across the plate.[13]

  • Inoculation and Incubation:

    • Add a standardized volume of the prepared bacterial inoculum (e.g., 5 µL or 100 µL depending on the initial dilution setup) to each well containing the antibacterial agent dilutions.[5]

    • Include a positive control (wells with bacteria and no agent) and a negative control (wells with medium only) on each plate.[12][14]

    • Incubate the plate at 37°C for 16-24 hours.[5][7]

  • Determination of MIC:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibacterial agent at which no visible bacterial growth is observed.[2][5]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Colony B Broth Culture A->B Inoculate C Standardized Inoculum (~5x10^5 CFU/mL) B->C Incubate & Dilute F Inoculate Plate C->F D Stock Solution of This compound E Serial Dilutions in 96-Well Plate D->E Dilute E->F G Incubate (37°C, 16-24h) F->G H Visual Inspection for Turbidity G->H I Determine MIC H->I

Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Determination of Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition, the MBC determines the lowest concentration of an antibacterial agent required to kill a bacterium.[3][14][15] It is an important parameter for understanding whether an agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Protocol: MBC Assay

  • Perform an MIC Assay:

    • Follow the complete protocol for the broth microdilution MIC assay as described in section 3.1.

  • Subculturing:

    • From the wells of the completed MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 5-10 µL) of the culture medium.[12]

    • Spot-plate or spread the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar) that does not contain any antibacterial agent.[12]

  • Incubation:

    • Incubate the agar plates at 37°C for 24 hours.

  • Determination of MBC:

    • After incubation, examine the agar plates for the presence of bacterial colonies.

    • The MBC is the lowest concentration of the antibacterial agent from the original MIC plate that results in no colony growth on the subcultured agar plate, corresponding to a 99.9% reduction in the initial bacterial inoculum.[14][15]

MBC_Workflow A Completed MIC Assay Plate B Select Wells with No Visible Growth (≥ MIC) A->B C Aliquot and Plate onto Antibiotic-Free Agar B->C D Incubate Agar Plates (37°C, 24h) C->D E Examine Plates for Colony Growth D->E F Determine MBC (Lowest concentration with no growth) E->F

Workflow for Minimum Bactericidal Concentration (MBC) Assay.
In Vitro Cytotoxicity Screening (MTT Assay)

It is crucial to assess whether an antibacterial agent exhibits toxicity towards mammalian cells, as this can limit its therapeutic potential. The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18]

Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Seed mammalian cells (e.g., a relevant human cell line like HEK293 or HepG2) into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[19]

  • Compound Treatment:

    • Prepare serial dilutions of "this compound" in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the antibacterial agent.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the agent) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT labeling reagent (typically 10 µL of a 5 mg/mL solution) to each well.[17]

    • Incubate the plate for 4 hours in a humidified atmosphere to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[17][18]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[17][18][19]

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[17]

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • The IC50 (half-maximal inhibitory concentration) value, which is the concentration of the agent that causes a 50% reduction in cell viability, can be determined by plotting cell viability against the log of the agent's concentration.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay_steps MTT Assay cluster_analysis Analysis A Seed Mammalian Cells in 96-Well Plate B Incubate Overnight (Allow Adhesion) A->B D Treat Cells with Agent B->D C Prepare Serial Dilutions of This compound C->D E Incubate (e.g., 24-72h) D->E F Add MTT Reagent E->F G Incubate (4h) F->G H Add Solubilization Solution G->H I Measure Absorbance (570 nm) H->I J Calculate Cell Viability (%) I->J

References

Target Identification of Antibacterial Agent 164: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antibacterial agent 164, also identified as compound 2a, is a promising antimicrobial and antibiofilm agent belonging to the pyrrolo[2,3-d]pyrimidine class of compounds. This technical guide provides an in-depth overview of the target identification process for this agent in bacteria. Drawing upon recent research, this document outlines the key experimental findings that pinpoint the bacterial cell division protein FtsZ as the primary molecular target. Detailed methodologies for the core experiments, quantitative data on its bioactivity, and visualizations of the experimental workflow and proposed mechanism of action are presented to facilitate further research and development in this area.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. Pyrrolo[2,3-d]pyrimidine derivatives have emerged as a promising scaffold in antimicrobial drug discovery. This compound (compound 2a) has demonstrated notable efficacy against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, as well as exhibiting antibiofilm properties.[1][2][3] Understanding the specific molecular target of this compound is crucial for its optimization and clinical development. This guide summarizes the current knowledge on the target identification of this compound, focusing on the inhibition of the essential bacterial protein FtsZ.

Quantitative Bioactivity Data

The antibacterial and target-specific inhibitory activities of this compound and related compounds have been quantified through various assays. The following tables summarize the key quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (mM)Reference
Staphylococcus aureus0.09[1][2]
Bacillus subtilis0.09[1][2]

Table 2: Bioactivity of a Structurally Related 7H-pyrrolo[2,3-d]pyrimidine Derivative (Compound B6) against Xanthomonas oryzae pv. oryzae (Xoo) and its Target FtsZ

ParameterValueReference
EC50 against Xoo4.65 µg/mL[1]
IC50 against XooFtsZ GTPase activity235.0 µM[1]
Binding Constant (KA) for B6-XooFtsZ complex103.24 M⁻¹[1]

Target Identification: FtsZ Inhibition

Recent studies on structurally similar 7H-pyrrolo[2,3-d]pyrimidine derivatives have identified the filamenting temperature-sensitive mutant Z (FtsZ) protein as the primary molecular target.[1] FtsZ is a crucial bacterial cytoskeletal protein that forms the Z-ring, a structure essential for bacterial cell division. Inhibition of FtsZ's function disrupts cell division, leading to filamentation and eventual cell death.

Mechanism of Action

The proposed mechanism of action for this class of compounds, including this compound, involves the direct interaction with FtsZ, leading to the inhibition of its guanosine triphosphatase (GTPase) activity.[1] The GTPase activity of FtsZ is essential for the dynamic polymerization and depolymerization of FtsZ protofilaments, which is a prerequisite for the formation and constriction of the Z-ring. By inhibiting this activity, the compound stabilizes the FtsZ polymers, disrupts the normal cell division process, and ultimately causes bacterial death.

Experimental Protocols

The identification of FtsZ as the target of this class of antibacterial agents involved a series of key experiments. The detailed methodologies are provided below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard method to quantify the in vitro effectiveness of an antibacterial agent.

  • Materials:

    • Mueller-Hinton broth (MHB)

    • 96-well microtiter plates

    • Bacterial strains (S. aureus, B. subtilis)

    • This compound stock solution

    • Resazurin solution (as a cell viability indicator)

  • Protocol:

    • Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

    • Include a positive control (bacteria in broth without the agent) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates bacterial growth.

    • The MIC is determined as the lowest concentration of the agent in which no color change is observed.

FtsZ GTPase Activity Assay

This biochemical assay measures the ability of a compound to inhibit the GTP hydrolyzing activity of purified FtsZ protein.

  • Materials:

    • Purified FtsZ protein

    • MES buffer (pH 6.5) containing MgCl₂ and KCl

    • GTP solution

    • Malachite green-molybdate reagent for phosphate detection

    • Test compound (e.g., a 7H-pyrrolo[2,3-d]pyrimidine derivative)

  • Protocol:

    • Pre-incubate the purified FtsZ protein with various concentrations of the test compound in the MES buffer at 37°C.

    • Initiate the GTPase reaction by adding a solution of GTP.

    • Allow the reaction to proceed for a defined period (e.g., 20 minutes) at 37°C.

    • Stop the reaction by adding the malachite green-molybdate reagent.

    • Measure the absorbance at a specific wavelength (e.g., 620 nm) to quantify the amount of inorganic phosphate released from GTP hydrolysis.

    • Calculate the percentage of inhibition of GTPase activity for each compound concentration and determine the IC50 value.

Morphological Observation of Bacterial Cells

Observing changes in bacterial cell morphology, such as filamentation, provides strong evidence for the disruption of cell division.

  • Materials:

    • Bacterial culture

    • Test compound

    • Microscope slides

    • Scanning Electron Microscope (SEM) or Fluorescence Microscope

    • Appropriate stains (e.g., DAPI for DNA visualization)

  • Protocol:

    • Grow a bacterial culture to the mid-logarithmic phase.

    • Treat the culture with the test compound at its MIC or sub-MIC concentrations.

    • Incubate the treated culture for a few hours.

    • Prepare samples for microscopy. For SEM, fix, dehydrate, and coat the bacterial cells. For fluorescence microscopy, stain the cells with appropriate dyes.

    • Observe the bacterial morphology under the microscope, looking for characteristic signs of cell division inhibition, such as cell elongation and filament formation, compared to untreated control cells.

Visualizations

The following diagrams illustrate the logical workflow for target identification and the proposed signaling pathway of this compound.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Hypothesis Generation cluster_2 Target Validation cluster_3 Conclusion A This compound (pyrrolo[2,3-d]pyrimidine derivative) B MIC Assay (S. aureus, B. subtilis) A->B C Structural Similarity to known FtsZ Inhibitors B->C Effective against bacteria F Morphological Observation (Cell Filamentation) B->F Treat bacteria with agent D Purification of FtsZ Protein C->D Hypothesize FtsZ as target E FtsZ GTPase Activity Assay D->E G Identification of FtsZ as the Molecular Target E->G Inhibition of GTPase activity F->G Induction of filamentation Signaling_Pathway cluster_0 Bacterial Cell Division Cascade cluster_1 Inhibition by this compound FtsZ FtsZ Monomers Z_ring Z-ring Formation (Dynamic Polymerization) FtsZ->Z_ring GTP Hydrolysis Inhibition Inhibition of GTPase Activity GTP GTP Division Cell Division Z_ring->Division Disruption Disruption of Z-ring Dynamics (Cell Filamentation) CellDeath Bacterial Cell Death Agent164 This compound Agent164->FtsZ Inhibition->Z_ring Disruption->CellDeath

References

Spectroscopic and Mechanistic Analysis of Antibacterial Agent 164: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of "Antibacterial agent 164," identified as (E)-4-(1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)benzoic acid (compound 2a). This document summarizes its known spectroscopic data, details the experimental protocols for its analysis, and elucidates its potential mechanism of action through the inhibition of the WalK signaling pathway in Bacillus subtilis.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for this compound (compound 2a).

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupWavenumber (cm⁻¹)
Carboxylic O-H stretch2710–3100
C=O (amide)1705
C=N (imine)1645
C=O (carboxylic acid)1592
Aromatic C-H out-of-plane bending904, 800
Data sourced from a study on isatin-aminobenzoic acid hybrids.[1]

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Solvent: CDCl₃)

¹H NMR ¹³C NMR
Chemical Shift (δ ppm) Description Chemical Shift (δ ppm) Assignment
1.82s, 3H, CH₃19.71CH₃
4.4s, 2H, CH₂45.71CH₂
5.01s, 2H, =CH₂113.02=CH₂
6.58–9.19m, 8H, Ar-H117.09Ar-C
10.35s, 1H, COOH123.57Ar-C
124.77Ar-C
125.94Ar-C
127.59Ar-C
131.1Ar-C
137.7>C=
147.34Ar-C
150.74Ar-C
154.16Ar-C
157.84Ar-C
162.44C=N
167.58C=O (amide)
183.03C=O (acid)
Data sourced from a study on isatin-aminobenzoic acid hybrids.[1]

Table 3: UV-Visible (UV-Vis) and Mass Spectrometry (MS) Data (Representative)

Technique Expected Data Rationale
UV-Vis SpectroscopyAbsorption maxima (λmax) in the range of 250-450 nmIsatin Schiff bases typically exhibit strong π-π* and n-π* transitions due to the conjugated aromatic system. The exact λmax would depend on the solvent used.[2][3][4]
Mass Spectrometry (ESI-MS)Expected [M+H]⁺ or [M-H]⁻ ionElectrospray ionization is a soft ionization technique suitable for this type of molecule, and would likely produce the protonated or deprotonated molecular ion, allowing for the determination of the molecular weight.[5][6][7]
Note: Specific UV-Vis and Mass Spectrometry data for compound 2a were not available in the reviewed literature. The information provided is based on the analysis of structurally similar isatin Schiff bases.

Experimental Protocols

Spectroscopic Analysis

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A FT-IR spectrometer is used.

  • Data Acquisition: The KBr pellet is placed in the sample holder. A background spectrum of a blank KBr pellet is recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. Data is presented as transmittance or absorbance versus wavenumber (cm⁻¹).[8][9][10][11]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-20 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The solution must be homogeneous and free of particulate matter.[12][13][14][15][16]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is locked onto the deuterium signal of the solvent and shimmed to achieve homogeneity. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired. Chemical shifts are referenced to an internal standard (e.g., TMS).

3. UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or DMSO). The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: A cuvette containing the pure solvent is used as a blank to record the baseline. The sample solution is then placed in the light path, and the absorbance is measured over a specific wavelength range (e.g., 200-800 nm). The resulting spectrum plots absorbance versus wavelength.[17][18][19][20][21]

4. Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: The sample is dissolved in a volatile solvent compatible with ESI, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL. This stock solution is then further diluted to the low µg/mL or ng/mL range.[7][22][23]

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used.

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or coupled with a liquid chromatography system. The analysis can be performed in either positive or negative ion mode to detect [M+H]⁺ or [M-H]⁻ ions, respectively. The instrument is calibrated using a known standard to ensure accurate mass measurement.

Biological Assays

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Inoculum Preparation: A standardized suspension of the test bacteria (S. aureus or B. subtilis) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup: Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate with the broth medium.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate includes positive controls (bacteria with no agent) and negative controls (broth only). The plate is incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.

2. Crystal Violet Assay for Biofilm Inhibition

  • Biofilm Formation: Bacteria are cultured in a 96-well plate in a biofilm-promoting medium in the presence of various concentrations of this compound. A control with no agent is also included. The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.

  • Staining: The planktonic cells are gently removed, and the wells are washed with a buffer. The remaining biofilms are stained with a 0.1% crystal violet solution for 15-30 minutes.

  • Quantification: Excess stain is washed away, and the plate is allowed to dry. The crystal violet bound to the biofilm is solubilized with a solvent (e.g., 30% acetic acid or ethanol). The absorbance of the solubilized stain is measured using a plate reader at a wavelength of approximately 590 nm. The reduction in absorbance in the presence of the agent indicates biofilm inhibition.

Mechanism of Action: Inhibition of the WalK Signaling Pathway

In silico studies suggest that this compound targets the WalK histidine kinase in B. subtilis. The WalK/WalR two-component system is a crucial regulatory pathway in Gram-positive bacteria, primarily involved in controlling cell wall metabolism and homeostasis.[1][24][25]

Signaling Pathway Overview:

The sensor histidine kinase WalK, a transmembrane protein, detects signals related to cell wall turnover. Upon activation, WalK autophosphorylates a conserved histidine residue. The phosphoryl group is then transferred to its cognate response regulator, WalR. Phosphorylated WalR (WalR-P) acts as a transcription factor, binding to the promoter regions of genes within the WalR regulon. This regulon includes genes encoding for essential peptidoglycan hydrolases, such as CwlO and LytE, which are necessary for cell wall expansion and remodeling during growth.

Effect of Inhibition:

Inhibition of WalK by this compound would disrupt this signaling cascade. The lack of WalK autophosphorylation would prevent the phosphorylation of WalR. Consequently, WalR-P levels would decrease, leading to the dysregulation of the WalR regulon. The expression of key cell wall hydrolases would be altered, compromising the integrity of the bacterial cell wall, ultimately leading to growth inhibition and cell death.

WalK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm WalK WalK (Sensor Histidine Kinase) ADP ADP WalK->ADP WalR WalR (Response Regulator) WalK->WalR Phosphotransfer ATP ATP ATP->WalK Autophosphorylation WalR_P WalR-P WalR->WalR_P DNA DNA WalR_P->DNA Binds to Promoter Regulon WalR Regulon Genes (e.g., cwlO, lytE) DNA->Regulon Transcription Hydrolases Cell Wall Hydrolases Regulon->Hydrolases Translation CellWall Cell Wall Homeostasis Hydrolases->CellWall Regulates Agent164 This compound Agent164->WalK Inhibition

Caption: Proposed mechanism of action of this compound via inhibition of the WalK signaling pathway.

References

An In-depth Technical Guide to the Core of Antibacterial Agent 164

Author: BenchChem Technical Support Team. Date: November 2025

A Promising Isatin-Aminobenzoic Acid Hybrid with Potent Antibacterial and Antibiofilm Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial and antibiofilm agent 164, also identified as compound 2a. The document delves into its quantitative efficacy, detailed experimental protocols for its synthesis and evaluation, and its proposed mechanism of action involving the histidine kinase/Walk signaling pathway in Bacillus subtilis.

Quantitative Efficacy of Antibacterial Agent 164 (Compound 2a)

This compound has demonstrated significant inhibitory effects, particularly against Gram-positive bacteria. Its efficacy is summarized in the table below, highlighting its Minimum Inhibitory Concentration (MIC).

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) in mmol/L
This compound (Compound 2a)Staphylococcus aureus0.09[1]
Bacillus subtilis0.09[1]

Table 1: Summary of the in vitro antibacterial activity of this compound (Compound 2a).

Experimental Protocols

This section details the methodologies employed in the synthesis and biological evaluation of this compound (compound 2a).

Synthesis of (E)-4-(1-(2-methylallyl)-2-oxoindolin-3-ylideneamino)benzoic acid (Compound 2a)

The synthesis of compound 2a is achieved through a Schiff base condensation reaction. The protocol is as follows:

  • Reactant Preparation : Dissolve isatin derivatives and 4-aminobenzoic acid (PABA) in a suitable solvent.

  • Condensation Reaction : The mixture is refluxed to facilitate the formation of the Schiff base.

  • Purification : The resulting product (compound 2a) is purified using appropriate chromatographic techniques.

  • Structural Confirmation : The chemical structure of compound 2a is confirmed using spectroscopic methods such as IR, ¹H-NMR, and Mass Spectroscopy.[2]

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of compound 2a was quantified by determining its MIC value using a standard broth dilution technique.[2]

  • Bacterial Culture : The test organisms, Staphylococcus aureus and Bacillus subtilis, are cultured in a suitable broth medium.

  • Serial Dilution : A series of twofold dilutions of compound 2a are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation : A standardized suspension of the bacterial culture is added to each well.

  • Incubation : The microtiter plate is incubated under appropriate conditions to allow for bacterial growth.

  • MIC Determination : The MIC is determined as the lowest concentration of compound 2a that completely inhibits the visible growth of the bacteria.

Anti-Biofilm Formation Assay

The ability of compound 2a to inhibit biofilm formation in B. subtilis was also investigated.

  • Biofilm Induction : B. subtilis is grown in a medium that promotes biofilm formation, in the presence of varying concentrations of compound 2a.

  • Incubation : The cultures are incubated to allow for biofilm development.

  • Quantification : The extent of biofilm formation is quantified using a crystal violet staining assay. The stained biofilm is solubilized, and the absorbance is measured to determine the biomass. A reduction in absorbance in the presence of compound 2a indicates anti-biofilm activity.

Mechanism of Action: Targeting the Histidine Kinase/Walk Signaling Pathway

In silico docking studies have suggested a potential mechanism of action for compound 2a, involving the inhibition of the histidine kinase/Walk enzyme in B. subtilis.[1] This enzyme is a crucial component of a two-component signal transduction system that regulates various cellular processes in bacteria, including cell wall metabolism and antibiotic resistance.

The proposed signaling pathway is as follows:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HistidineKinase Histidine Kinase (WalK) ADP ADP HistidineKinase->ADP WalR Response Regulator (WalR) HistidineKinase->WalR Phosphotransfer ATP ATP ATP->HistidineKinase Phosphorylation P_WalR Phosphorylated WalR (P-WalR) WalR->P_WalR TargetGenes Target Gene Expression (Cell Wall Metabolism) P_WalR->TargetGenes Binds to DNA & Regulates Transcription Compound2a This compound (Compound 2a) Compound2a->HistidineKinase Inhibition

Proposed mechanism of action of this compound.

The binding of compound 2a to the catalytic domain of histidine kinase is believed to inhibit its autophosphorylation, thereby preventing the subsequent phosphotransfer to the response regulator WalR. This disruption of the signaling cascade ultimately interferes with the regulation of genes essential for bacterial cell wall metabolism, leading to an antibacterial effect.

Conclusion

This compound (compound 2a) emerges as a potent antibacterial and antibiofilm agent with a specific activity against Gram-positive bacteria. Its targeted inhibition of the essential histidine kinase/Walk signaling pathway presents a promising avenue for the development of novel therapeutics to combat bacterial infections. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Antibacterial Agent 164 (Compound 2a)

This technical guide provides a comprehensive overview of the preliminary investigation into "this compound," a pyrrolo[2,3-d]pyrimidine derivative also identified as compound 2a. This document details its antimicrobial efficacy, the experimental protocols for its synthesis and evaluation, and a visualization of its synthetic pathway and proposed mechanism of action.

Quantitative Data Summary

"this compound" (compound 2a) has demonstrated significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (mM)
This compound (compound 2a) Staphylococcus aureus0.09[1][2]
This compound (compound 2a) Bacillus subtilis0.09[1][2]

Note: The provided search results repeatedly state the MIC as 0.09 mM but do not link to the specific primary research article where this was determined. The information is presented here as found in the available sources.

Experimental Protocols

The following protocols are based on generalized procedures for the synthesis and evaluation of pyrrolo[2,3-d]pyrimidine derivatives, as specific details for "this compound" were not available in the provided search results.

2.1. General Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives often involves a multi-step process. A representative synthetic route is outlined below.

  • Step 1: Synthesis of the Pyrrole Ring. The initial step typically involves the construction of the core pyrrole ring. This can be achieved through various organic synthesis methods, such as the Paal-Knorr synthesis or other cyclization reactions.

  • Step 2: Fusion of the Pyrimidine Ring. The pyrrole intermediate is then used to construct the fused pyrimidine ring. This is often accomplished by reacting the pyrrole with a suitable precursor containing the necessary atoms for the pyrimidine ring, such as formamide or other reagents, under reflux conditions.

  • Step 3: Functional Group Modification. Subsequent steps may involve the modification of functional groups on the pyrrolo[2,3-d]pyrimidine scaffold to produce a library of compounds, including "this compound" (compound 2a).

2.2. Antimicrobial Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (Staphylococcus aureus, Bacillus subtilis) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution of the Antibacterial Agent: "this compound" is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the bacteria.

2.3. Anti-Biofilm Formation Assay

The ability of "this compound" to inhibit biofilm formation by Bacillus subtilis is assessed using a crystal violet staining method.

  • Biofilm Cultivation: B. subtilis is cultured in a 96-well plate in a medium that promotes biofilm formation, in the presence of various concentrations of "this compound." A control group without the agent is also included.

  • Incubation: The plate is incubated under conditions that allow for biofilm development (e.g., 37°C for 24-48 hours).

  • Staining: After incubation, the planktonic bacteria are removed, and the wells are washed. The remaining biofilm is stained with a crystal violet solution.

  • Quantification: The stained biofilm is then solubilized, and the absorbance is measured using a microplate reader. The percentage of biofilm inhibition is calculated by comparing the absorbance of the treated wells to the control wells.

Visualizations

3.1. Synthetic Pathway of a Pyrrolo[2,3-d]pyrimidine Derivative

Synthesis_Workflow Start Starting Materials (e.g., Substituted Pyrrole) Step1 Reaction with Pyrimidine Precursor Start->Step1 Intermediate Fused Pyrrolo[2,3-d]pyrimidine Scaffold Step1->Intermediate Step2 Functional Group Modification Intermediate->Step2 Final_Product This compound (Compound 2a) Step2->Final_Product

Caption: A generalized workflow for the synthesis of "this compound".

3.2. Proposed Antibacterial Mechanism of Action

Mechanism_of_Action cluster_bacterium Bacterial Cell CellWall Cell Wall/ Membrane DNA DNA Replication Protein Protein Synthesis Metabolism Metabolic Pathways Agent This compound Agent->CellWall Disruption

References

Methodological & Application

Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 164 (compound 2a)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 164, also identified as compound 2a, is a synthetic isatin-aminobenzoic acid hybrid that has demonstrated notable antibacterial and antibiofilm activity, particularly against Gram-positive bacteria.[1][2] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this agent using the broth microdilution method, a standard procedure for assessing the in vitro antimicrobial potency of a compound. Additionally, it summarizes the known MIC values and discusses the proposed mechanism of action.

Quantitative Data Summary

The antibacterial efficacy of Agent 164 (compound 2a) has been quantified against key Gram-positive bacteria. The reported MIC value is summarized in the table below for easy reference.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.09 mM[1][2][3][4]
Bacillus subtilis0.09 mM[1][2][3][4]

Proposed Mechanism of Action

In silico molecular docking studies have suggested a potential mechanism of action for this compound (compound 2a). The compound is believed to inhibit the histidine kinase-mediated pathway in bacteria.[1][2][4] Specifically, it is proposed to bind to the catalytic domain of the histidine kinase enzyme (e.g., WalK in B. subtilis), thereby interfering with the two-component signal transduction system. These systems are crucial for various bacterial processes, including biofilm formation.[1]

G cluster_membrane Bacterial Cell Membrane HK Histidine Kinase (WalK) RR Response Regulator (WalR) ATP ATP P P HK->P Autophosphorylation Gene_Expression Target Gene Expression (e.g., Biofilm formation) RR->Gene_Expression Regulates Ext_Signal External Signal Ext_Signal->HK Activates Agent164 This compound (compound 2a) Agent164->HK Inhibition Inhibition ADP ADP P->RR Phosphotransfer

Caption: Proposed mechanism of action of this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the widely accepted broth microdilution method and can be adapted for testing this compound against various bacterial strains.

Materials:

  • This compound (compound 2a)

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)

  • Bacterial strains of interest (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Sterile pipette tips and multichannel pipette

  • Incubator (37°C)

  • Spectrophotometer or microplate reader

Experimental Workflow Diagram:

G A Prepare Stock Solution of This compound C Perform Serial Dilutions of Agent 164 in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (e.g., 37°C for 18-24h) D->E F Read Results Visually or with a Plate Reader E->F G Determine MIC (Lowest concentration with no visible growth) F->G

Caption: Broth microdilution workflow for MIC determination.

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of Agent 164 in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Further dilute the stock solution in the appropriate sterile broth to achieve the desired starting concentration for the serial dilution.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select several morphologically similar bacterial colonies.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in 96-Well Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the starting concentration of Agent 164 (in broth) to the wells in the first column.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.

    • Column 11 should serve as a growth control (broth and inoculum, no agent).

    • Column 12 should serve as a sterility control (broth only).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and dilute the agent concentrations to their final test concentrations.

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading the Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

    • Alternatively, a microplate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to determine growth inhibition.

Conclusion

This compound (compound 2a) presents a promising scaffold for the development of new antibacterial drugs, particularly for combating Gram-positive pathogens. The provided protocol for MIC determination using the broth microdilution method offers a standardized approach for further investigation and characterization of this and other novel antimicrobial compounds. Understanding its potential mechanism of action through the inhibition of the histidine kinase pathway provides a valuable starting point for further mechanistic studies and lead optimization.

References

Synthesis Protocol for Antibacterial Agent 164 and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For distribution to researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the synthesis of a class of potent antibacterial agents based on the pyrrolo[2,3-d]pyrimidine scaffold. This class of compounds, exemplified by derivatives reported with significant activity against various bacterial strains, is of considerable interest for the development of new antimicrobial therapies. For the purpose of this guide, we will focus on a representative synthesis of a 4-aminopyrrolo[2,3-d]pyrimidine derivative, analogous to compounds reported with notable antibacterial efficacy.

Overview and Mechanism of Action

Pyrrolo[2,3-d]pyrimidines are a class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. Their structural similarity to purines allows them to interact with various biological targets. Several studies suggest that one of the primary antibacterial mechanisms of action for certain pyrrolo[2,3-d]pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR).[1][2][3][4][5][6] DHFR is a crucial enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids in bacteria. By inhibiting DHFR, these compounds disrupt bacterial DNA synthesis and replication, leading to a bacteriostatic or bactericidal effect.

Below is a diagram illustrating the proposed mechanism of action.

Mechanism_of_Action Dihydrofolate Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Substrate Tetrahydrofolate Tetrahydrofolate Nucleic Acid\nPrecursors Nucleic Acid Precursors Tetrahydrofolate->Nucleic Acid\nPrecursors DHFR->Tetrahydrofolate Product Antibacterial Agent 164 Pyrrolo[2,3-d]pyrimidine (this compound) This compound->DHFR Inhibition Bacterial DNA\nSynthesis Bacterial DNA Synthesis Nucleic Acid\nPrecursors->Bacterial DNA\nSynthesis Bacterial Growth\nInhibition Bacterial Growth Inhibition Bacterial DNA\nSynthesis->Bacterial Growth\nInhibition

Caption: Proposed mechanism of action of pyrrolo[2,3-d]pyrimidine antibacterial agents.

Experimental Protocols

The following protocols are based on the synthesis of 4-aminopyrrolo[2,3-d]pyrimidine derivatives as described in the literature.[7][8][9][10][11]

Synthesis of 2-amino-3-cyano-5-phenyl-1H-pyrrole (Intermediate 1)

This step involves the Gewald reaction to construct the initial pyrrole ring.

Materials:

  • Benzaldehyde

  • Malononitrile

  • Elemental sulfur

  • Morpholine

  • Ethanol

Procedure:

  • A mixture of benzaldehyde (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) in ethanol (30 mL) is prepared.

  • Morpholine (2 mL) is added dropwise to the mixture while stirring.

  • The reaction mixture is heated at reflux for 4 hours.

  • After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to afford the pure 2-amino-3-cyano-5-phenyl-1H-pyrrole.

Synthesis of 4-amino-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine (Representative Antibacterial Agent)

This step involves the cyclization of the pyrrole intermediate with formamide to form the pyrimidine ring.

Materials:

  • 2-amino-3-cyano-5-phenyl-1H-pyrrole (Intermediate 1)

  • Formamide

Procedure:

  • A mixture of 2-amino-3-cyano-5-phenyl-1H-pyrrole (5 mmol) and formamide (20 mL) is heated at reflux for 6 hours.

  • The reaction mixture is then cooled to room temperature and poured into ice water (100 mL).

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from ethanol to yield the pure 4-amino-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine.

Below is a diagram illustrating the experimental workflow for the synthesis.

Synthesis_Workflow cluster_step1 Step 1: Pyrrole Synthesis (Gewald Reaction) cluster_step2 Step 2: Pyrimidine Ring Formation Start1 Benzaldehyde, Malononitrile, Sulfur, Ethanol Reagents1 Add Morpholine Start1->Reagents1 Reaction1 Reflux for 4h Reagents1->Reaction1 Workup1 Cool, Filter, Wash, Recrystallize Reaction1->Workup1 Product1 Intermediate 1: 2-amino-3-cyano-5-phenyl-1H-pyrrole Workup1->Product1 Start2 Intermediate 1 Reagents2 Add Formamide Start2->Reagents2 Reaction2 Reflux for 6h Reagents2->Reaction2 Workup2 Cool, Pour into ice water, Filter, Wash, Recrystallize Reaction2->Workup2 Product2 Final Product: 4-amino-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine Workup2->Product2

Caption: Experimental workflow for the synthesis of the antibacterial agent.

Quantitative Data

The following tables summarize the reported yields and antibacterial activity of representative pyrrolo[2,3-d]pyrimidine derivatives from the literature.[7][10][11]

Table 1: Synthesis Yields

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)
Intermediate 1C₁₁H₉N₃183.21~85
Final ProductC₁₂H₁₀N₄210.24~70

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
Representative Product125250
Ampicillin (Reference)6.2512.5
Ciprofloxacin (Reference)0.50.25

Note: The MIC values are indicative and can vary depending on the specific bacterial strain and testing methodology.

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

  • Melting Point (M.P.): Determined using a standard melting point apparatus.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the proton environment in the molecule.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

Safety Precautions

  • All synthetic procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.

  • Formamide is a teratogen and should be handled with extreme caution.

  • Morpholine is corrosive and flammable.

  • Malononitrile is toxic.

  • Elemental sulfur is a flammable solid.

References

Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 164

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The time-kill assay is a crucial in vitro method used to assess the pharmacodynamic properties of an antimicrobial agent. It provides detailed information on the rate and extent of bacterial killing over time, helping to classify an agent as bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth). This document outlines a detailed protocol for performing a time-kill assay for a novel antibacterial agent, designated here as "Antibacterial Agent 164."

Core Concepts

A time-kill assay involves exposing a standardized bacterial inoculum to a constant concentration of an antimicrobial agent and measuring the number of viable bacteria at specified time intervals.[1][2] The data generated allows for the characterization of the agent's antimicrobial activity. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[1][3] A bacteriostatic effect is characterized by the prevention of bacterial growth, with the CFU/mL remaining relatively constant or showing a <3-log10 reduction.[1]

Experimental Protocol

This protocol is based on established guidelines for time-kill kinetic assays.[1][4]

1. Materials

  • Bacterial Strain: A clinically relevant bacterial strain (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Culture Media:

    • Mueller-Hinton Broth (MHB) or other appropriate broth medium.

    • Tryptic Soy Agar (TSA) or other suitable solid agar medium.

  • This compound: Stock solution of known concentration.

  • Control Antibiotic: An antibiotic with a known mechanism of action (e.g., vancomycin for Gram-positive bacteria, ciprofloxacin for Gram-negative bacteria).

  • Phosphate-Buffered Saline (PBS): Sterile, for dilutions.

  • Equipment:

    • Incubator (37°C)

    • Shaking incubator

    • Spectrophotometer

    • Micropipettes and sterile tips

    • Sterile culture tubes and flasks

    • Sterile petri dishes

    • Vortex mixer

    • Colony counter

2. Preliminary Steps: Determination of Minimum Inhibitory Concentration (MIC)

Before performing the time-kill assay, the MIC of this compound against the chosen bacterial strain must be determined using a standardized method such as broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[5]

3. Inoculum Preparation

  • From a fresh overnight culture on a TSA plate, select 3-5 isolated colonies.

  • Inoculate the colonies into a flask containing MHB.

  • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).

  • Dilute the bacterial suspension in fresh MHB to achieve a final starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.[6]

4. Assay Procedure

  • Prepare test tubes with MHB containing this compound at various concentrations, typically multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[5][7]

  • Include the following controls:

    • Growth Control: Bacterial inoculum in MHB without any antibacterial agent.

    • Positive Control: Bacterial inoculum in MHB with a known effective antibiotic.

  • Add the prepared bacterial inoculum to each test and control tube to achieve the final target concentration of 5 x 10^5 CFU/mL.

  • Incubate all tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.[3][7]

  • Perform ten-fold serial dilutions of the collected aliquots in sterile PBS.

  • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.

5. Data Analysis

The results are typically plotted on a semi-logarithmic graph with time on the x-axis and log10 CFU/mL on the y-axis.[5] This visual representation allows for the assessment of the rate and extent of bacterial killing.

Data Presentation

The quantitative data from the time-kill assay for this compound against S. aureus ATCC 29213 (hypothetical data) are summarized in the table below. The MIC for this example is assumed to be 16 µg/mL.

Time (hours)Growth Control (log10 CFU/mL)0.5x MIC (8 µg/mL) (log10 CFU/mL)1x MIC (16 µg/mL) (log10 CFU/mL)2x MIC (32 µg/mL) (log10 CFU/mL)4x MIC (64 µg/mL) (log10 CFU/mL)
0 5.705.715.695.705.68
2 6.306.055.104.353.12
4 7.156.504.213.01<2.00
6 8.007.203.55<2.00<2.00
8 8.507.802.89<2.00<2.00
24 9.208.902.15<2.00<2.00

Note: <2.00 indicates the lower limit of detection.

Experimental Workflow

TimeKillAssayWorkflow Time-Kill Assay Experimental Workflow cluster_prep Preparation cluster_incubation Incubation and Sampling cluster_quantification Quantification cluster_analysis Data Analysis MIC_determination Determine MIC of This compound Inoculum_prep Prepare Bacterial Inoculum (~5x10^5 CFU/mL) MIC_determination->Inoculum_prep Test_setup Prepare Test Tubes: - Growth Control - Agent 164 (0.5x, 1x, 2x, 4x MIC) - Positive Control Inoculum_prep->Test_setup Inoculate Inoculate Test Tubes Test_setup->Inoculate Incubate Incubate at 37°C with Shaking Inoculate->Incubate Sampling Sample at 0, 2, 4, 6, 8, 24 hours Incubate->Sampling Serial_dilution Perform Serial Dilutions Sampling->Serial_dilution Plating Plate Dilutions onto Agar Serial_dilution->Plating Incubate_plates Incubate Plates for 18-24 hours Plating->Incubate_plates Colony_count Count Colonies (CFU) Incubate_plates->Colony_count Calculate_CFU Calculate log10 CFU/mL Colony_count->Calculate_CFU Plot_data Plot log10 CFU/mL vs. Time Calculate_CFU->Plot_data Interpretation Interpret Results: Bactericidal vs. Bacteriostatic Plot_data->Interpretation

Caption: Workflow for the time-kill assay of this compound.

Signaling Pathway (Illustrative)

While a time-kill assay does not directly elucidate a signaling pathway, the results can be indicative of a mechanism of action. For instance, rapid killing might suggest cell membrane disruption. The following diagram illustrates a hypothetical signaling pathway for a bactericidal agent that inhibits cell wall synthesis, leading to cell lysis.

SignalingPathway Hypothetical Signaling Pathway for a Bactericidal Agent Agent164 This compound TargetEnzyme Cell Wall Synthesis Enzyme (e.g., Transpeptidase) Agent164->TargetEnzyme Inhibition CellWall Cell Wall Synthesis TargetEnzyme->CellWall Blocks CellLysis Cell Lysis and Death CellWall->CellLysis Leads to

Caption: Hypothetical pathway of a bactericidal agent targeting cell wall synthesis.

References

Application Notes and Protocols for Antibacterial Agent 164 (Compound 2a) in Bacterial Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Antibacterial Agent 164, also referred to as Compound 2a, for its use in studying bacterial resistance. This document includes its mechanism of action, protocols for key experiments, and quantitative data to facilitate its application in research and drug development.

Introduction

This compound (Compound 2a) is a potent antibacterial agent with demonstrated activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. It also exhibits antibiofilm formation properties.[1][2] Notably, Compound 2a has been identified as a peptide deformylase (PDF) inhibitor, a mechanism that confers bactericidal effects.[3] This makes it a valuable tool for investigating novel antibacterial strategies and understanding mechanisms of bacterial resistance to this class of inhibitors.

Mechanism of Action

Compound 2a functions by inhibiting peptide deformylase (PDF), an essential bacterial enzyme.[3] PDF is responsible for removing the formyl group from the N-terminus of newly synthesized polypeptides. Inhibition of this enzyme disrupts protein maturation, leading to the accumulation of non-functional proteins and ultimately, bacterial cell death.[3] This bactericidal action is a key characteristic of Compound 2a.[3]

cluster_bacterium Bacterial Cell Ribosome Ribosome Nascent_Polypeptide N-formyl-Methionyl Polypeptide Ribosome->Nascent_Polypeptide Protein Synthesis PDF Peptide Deformylase (PDF) Nascent_Polypeptide->PDF Substrate Mature_Protein Functional Protein PDF->Mature_Protein Deformylation Agent_164 This compound (Compound 2a) Agent_164->PDF Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death Accumulation of deformed proteins

Caption: Mechanism of action of this compound (Compound 2a).

Quantitative Data

The antibacterial activity of Agent 164 (Compound 2a) has been quantified against various bacterial species. The following tables summarize the available data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound (Compound 2a)

Bacterial SpeciesStrainMIC (µg/mL)MIC (mM)Reference
Bacillus subtilis-2-4-[3]
Staphylococcus aureus--0.09[1][2]
Escherichia coli->24-[3]

Table 2: Enzyme Inhibition Constants for Compound 2a

EnzymeSourceKI* (nM)Reference
Peptide Deformylase (PDF)E. coli4.4[3]

Experimental Protocols

Detailed methodologies for key experiments to study the effects of this compound are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

Materials:

  • This compound (Compound 2a) stock solution

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of this compound in MHB in a 96-well plate.

  • Adjust the bacterial culture to a concentration of approximately 5 x 105 CFU/mL in MHB.

  • Inoculate each well containing the diluted agent with the bacterial suspension.

  • Include a positive control (bacteria in MHB without the agent) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the agent that completely inhibits visible growth, as determined by visual inspection or by measuring the optical density at 600 nm.

cluster_workflow MIC Determination Workflow Start Start Prepare_Dilutions Prepare serial dilutions of Agent 164 in 96-well plate Start->Prepare_Dilutions Prepare_Inoculum Prepare bacterial inoculum (5x10^5 CFU/mL) Start->Prepare_Inoculum Inoculate Inoculate wells Prepare_Dilutions->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Read MIC (lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Workflow for MIC determination.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of an antibacterial agent required to kill a bacterium.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile spreaders

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spread the aliquot onto a fresh MHA plate.

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in the initial inoculum.

Time-Kill Assay

This assay provides information on the rate of bactericidal activity.

Materials:

  • Bacterial culture in logarithmic growth phase

  • MHB

  • This compound at various concentrations (e.g., 1x, 2x, 4x MIC)

  • Sterile saline

  • MHA plates

Procedure:

  • Inoculate flasks containing MHB with the bacterial culture to a starting density of ~5 x 105 CFU/mL.

  • Add this compound to the flasks at the desired concentrations. Include a growth control without the agent.

  • Incubate the flasks at 37°C with shaking.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions in sterile saline and plate onto MHA plates.

  • Incubate the plates at 37°C for 24 hours and count the colonies to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is considered bactericidal.

cluster_workflow Time-Kill Assay Workflow Start Start Prepare_Cultures Prepare bacterial cultures with and without Agent 164 Start->Prepare_Cultures Incubate Incubate with shaking Prepare_Cultures->Incubate Sample Take samples at different time points Incubate->Sample 0, 2, 4, 8, 24h Dilute_Plate Perform serial dilutions and plate on agar Sample->Dilute_Plate Count_Colonies Incubate and count CFUs Dilute_Plate->Count_Colonies Plot_Data Plot log10 CFU/mL vs. Time Count_Colonies->Plot_Data End End Plot_Data->End

Caption: Workflow for Time-Kill Assay.

Anti-Biofilm Assay (Crystal Violet Method)

This protocol assesses the ability of this compound to inhibit biofilm formation.

Materials:

  • Tryptic Soy Broth (TSB) supplemented with glucose

  • Bacterial culture

  • This compound

  • 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) or Acetic Acid (33%)

Procedure:

  • Prepare serial dilutions of this compound in TSB with glucose in a 96-well plate.

  • Inoculate the wells with an overnight culture of the test bacterium diluted to approximately 1 x 106 CFU/mL.

  • Include a growth control (bacteria in TSB with glucose) and a negative control (TSB with glucose only).

  • Incubate the plate at 37°C for 24-48 hours without shaking.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Air-dry the plate.

  • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the wells with water to remove excess stain and air-dry.

  • Solubilize the bound dye with 95% ethanol or 33% acetic acid.

  • Measure the absorbance at a wavelength between 570-595 nm to quantify biofilm formation.

Studying Bacterial Resistance

This compound can be utilized to study the development of bacterial resistance to PDF inhibitors.

Protocol for Resistance Development Studies:

  • Serial Passage: Expose a bacterial population to sub-MIC concentrations of this compound.

  • Culture and Re-expose: After incubation, transfer the culture to fresh medium containing a slightly higher concentration of the agent.

  • Repeat: Repeat this process for multiple passages.

  • Monitor MIC: Periodically determine the MIC of the passaged culture to monitor for any increase, which would indicate the development of resistance.

  • Genetic Analysis: Once a resistant phenotype is observed, perform genomic sequencing of the resistant strain to identify mutations, particularly in the gene encoding PDF (def) or other related pathways.

cluster_logical_relationship Logical Relationship for Resistance Studies Initial_Culture Bacterial Culture (Susceptible) Exposure Exposure to sub-MIC of Agent 164 Initial_Culture->Exposure Passage Serial Passage Exposure->Passage Increased_MIC Monitor for Increased MIC Passage->Increased_MIC Repeat Increased_MIC->Passage No Resistant_Strain Resistant Strain Isolated Increased_MIC->Resistant_Strain Yes Genetic_Analysis Genomic Sequencing (e.g., def gene) Resistant_Strain->Genetic_Analysis Mechanism_Identification Identification of Resistance Mechanism Genetic_Analysis->Mechanism_Identification

Caption: Logical workflow for studying resistance development.

Conclusion

This compound (Compound 2a) is a valuable research tool for studying bacterial resistance, particularly in the context of peptide deformylase inhibition. Its bactericidal activity and defined mechanism of action provide a solid foundation for investigating novel antibacterial strategies and understanding the evolution of resistance. The protocols outlined in these application notes provide a starting point for researchers to effectively utilize this compound in their studies.

References

Application Notes and Protocols for Efficacy Assessment of Antibacterial Agent 164

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the efficacy of "Antibacterial agent 164," a novel investigational compound. The following protocols detail established methodologies for determining the in vitro potency and bactericidal activity of this agent. The successful development of new antibacterial agents is critical in the face of rising antimicrobial resistance.[1][2] A thorough and standardized evaluation of new chemical entities like "this compound" is the foundation for advancing them through the development pipeline.

The protocols provided herein cover fundamental assays for antibacterial efficacy testing, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and anti-biofilm activity. Adherence to these standardized methods ensures the generation of reproducible and comparable data, which is essential for regulatory submissions and scientific publications.[1]

Data Presentation

All quantitative data from the described experiments should be meticulously recorded and summarized in the following tables for clear interpretation and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)
Escherichia coli (ATCC 25922)
Pseudomonas aeruginosa (ATCC 27853)
Enterococcus faecalis (ATCC 29212)
(Add other relevant strains)

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus (ATCC 29213)
E. coli (ATCC 25922)
P. aeruginosa (ATCC 27853)
E. faecalis (ATCC 29212)
(Add other relevant strains)

Table 3: Time-Kill Kinetics of this compound against [Bacterial Strain]

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (0.5 x MIC)Log10 CFU/mL (1 x MIC)Log10 CFU/mL (2 x MIC)Log10 CFU/mL (4 x MIC)
0
2
4
6
8
12
24

Table 4: Anti-Biofilm Efficacy of this compound

Bacterial StrainBiofilm Formation (Control - OD570)% Biofilm Inhibition (at MIC)% Biofilm Inhibition (at 2x MIC)% Biofilm Inhibition (at 4x MIC)
P. aeruginosa (ATCC 27853)
S. aureus (ATCC 29213)
(Add other relevant strains)

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] This can be determined using broth microdilution or agar dilution methods.[1][4]

1.1. Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of "this compound" in a 96-well microtiter plate.[4]

  • Materials:

    • "this compound" stock solution

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 96-well microtiter plates

    • Bacterial suspension standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

    • Resazurin solution (optional, for viability indication)[5]

  • Protocol:

    • Dispense 50 µL of CAMHB into wells A1 through H11 of a 96-well plate.

    • Add 100 µL of the highest concentration of "this compound" to well A1.

    • Perform serial two-fold dilutions by transferring 50 µL from well A1 to B1, and so on, down to G1. Discard 50 µL from G1. Well H1 will serve as the growth control.

    • Repeat for other bacterial strains in subsequent columns.

    • Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of this diluted inoculum to each well.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of "this compound" that shows no visible turbidity. If using resazurin, a color change from blue to pink indicates bacterial growth.[5]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[3]

  • Protocol:

    • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

    • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

    • Incubate the MHA plate at 37°C for 18-24 hours.

    • The MBC is the lowest concentration that results in no more than 0.1% survival of the initial inoculum (e.g., if the initial inoculum was 1.5 x 10^5 CFU/mL, the MBC well should have ≤ 15 colonies).

Time-Kill Kinetics Assay

This assay determines the rate at which an antibacterial agent kills a bacterial population over time.[3]

  • Protocol:

    • Prepare flasks containing CAMHB with "this compound" at concentrations of 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC. Include a growth control flask without the agent.

    • Inoculate each flask with a standardized bacterial suspension to achieve a starting density of ~5 x 10^5 CFU/mL.

    • Incubate the flasks at 37°C with shaking.

    • At time points 0, 2, 4, 6, 8, 12, and 24 hours, withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).

    • Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.

    • Count the colonies to determine the number of viable bacteria (CFU/mL) at each time point.

    • Plot the log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[3]

Anti-Biofilm Assay

This assay evaluates the ability of "this compound" to inhibit the formation of bacterial biofilms.

  • Protocol:

    • Dispense 100 µL of Tryptic Soy Broth (TSB) supplemented with 1% glucose into the wells of a 96-well flat-bottomed plate.

    • Add 100 µL of varying concentrations of "this compound" to the wells.

    • Inoculate each well with 10 µL of a standardized bacterial suspension.

    • Incubate the plate at 37°C for 24 hours without shaking.

    • After incubation, gently wash the wells twice with PBS to remove planktonic bacteria.

    • Fix the remaining biofilm by adding 200 µL of methanol to each well for 15 minutes.

    • Stain the biofilm by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 10 minutes.

    • Wash the wells with water to remove excess stain and allow them to air dry.

    • Solubilize the stain by adding 200 µL of 33% acetic acid to each well.

    • Measure the optical density at 570 nm (OD570) using a microplate reader. The percentage of biofilm inhibition is calculated relative to the control wells without the agent.

Visualizations

Experimental_Workflow_for_Antibacterial_Efficacy cluster_prep Preparation cluster_primary_assays Primary Efficacy Assays cluster_secondary_assays Secondary Efficacy Assays cluster_analysis Data Analysis Agent_Prep Prepare Stock Solution of Agent 164 MIC MIC Determination (Broth Microdilution) Agent_Prep->MIC Bacteria_Prep Culture and Standardize Bacterial Strains Bacteria_Prep->MIC MBC MBC Determination MIC->MBC Subculture from no-growth wells Time_Kill Time-Kill Kinetics MIC->Time_Kill Inform concentrations (0.5x, 1x, 2x, 4x MIC) Anti_Biofilm Anti-Biofilm Assay MIC->Anti_Biofilm Inform concentrations Data_Summary Summarize Data in Tables MBC->Data_Summary Time_Kill->Data_Summary Anti_Biofilm->Data_Summary

Caption: Workflow for assessing the efficacy of this compound.

General_Antibacterial_Mechanisms cluster_bacterium Bacterial Cell Cell_Wall Cell Wall Synthesis Protein_Synth Protein Synthesis (Ribosomes) DNA_Rep DNA Replication & Repair Metabolism Metabolic Pathways (e.g., Folic Acid) Membrane Cell Membrane Integrity Agent164 Antibacterial Agent 164 Agent164->Cell_Wall Inhibition Agent164->Protein_Synth Inhibition Agent164->DNA_Rep Inhibition Agent164->Metabolism Inhibition Agent164->Membrane Disruption

Caption: Potential mechanisms of action for antibacterial agents.

References

"Antibacterial agent 164" solution preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Antibacterial agent 164, also identified as compound 2a, is a synthetic molecule demonstrating significant antibacterial and anti-biofilm properties. It has shown particular efficacy against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. This document provides detailed guidelines for the preparation of this compound solutions and protocols for key in vitro experiments to assess its antimicrobial and anti-biofilm activities.

Physicochemical Properties and Storage

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₉H₁₆N₂O₃[1]
Appearance Powder[1]
Storage (Powder) -20°C for up to 3 years[1]
Storage (in Solvent) -80°C for up to 1 year[1]

Solution Preparation

2.1. Stock Solution Preparation (10 mM in DMSO)

It is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Allow the powdered this compound to equilibrate to room temperature before opening the vial.

  • Weigh the required amount of the agent to prepare the desired volume of a 10 mM stock solution.

  • Dissolve the powder in the appropriate volume of sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.204 mg of the agent in 1 mL of DMSO.

  • Vortex the solution until the agent is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution aliquots at -80°C.[1]

2.2. Working Solution Preparation

Prepare fresh working solutions by diluting the stock solution in the appropriate sterile culture medium for your experiment. Ensure the final concentration of DMSO is compatible with your assay and does not exceed a level that affects bacterial growth (typically ≤ 1%).

Experimental Protocols

3.1. Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard broth microdilution method is described below.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial culture (S. aureus or B. subtilis) grown to mid-log phase

  • Sterile Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile DMSO (for vehicle control)

  • Microplate reader

Protocol:

  • Prepare a serial two-fold dilution of the this compound stock solution in sterile MHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Add 100 µL of the diluted bacterial suspension to each well containing the serially diluted agent, resulting in a final volume of 200 µL per well.

  • Include the following controls on each plate:

    • Growth Control: 100 µL of MHB + 100 µL of bacterial suspension.

    • Sterility Control: 200 µL of uninoculated MHB.

    • Vehicle Control: 100 µL of MHB containing the highest concentration of DMSO used in the assay + 100 µL of bacterial suspension.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the agent that shows no visible bacterial growth (no turbidity). The MIC can also be determined by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.

3.2. Anti-Biofilm Formation Assay

This assay determines the ability of this compound to prevent the formation of bacterial biofilms.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial culture (B. subtilis or S. aureus) grown to mid-log phase

  • Sterile Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Phosphate-buffered saline (PBS), sterile

  • Microplate reader

Protocol:

  • Prepare serial two-fold dilutions of this compound in sterile TSB in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare and dilute the bacterial inoculum as described in the MIC assay protocol to a final concentration of approximately 1 x 10⁶ CFU/mL in TSB.

  • Add 100 µL of the diluted bacterial suspension to each well, for a final volume of 200 µL.

  • Include growth and vehicle controls as in the MIC assay.

  • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • After incubation, carefully discard the planktonic cells from each well by aspiration.

  • Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.

  • Air-dry the plate.

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Discard the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Add 200 µL of 30% acetic acid to each well to dissolve the bound crystal violet.

  • Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of the agent compared to the growth control indicates the inhibition of biofilm formation.

Mechanism of Action and Signaling Pathways

Molecular docking studies have suggested that this compound may exert its effect by targeting two key proteins in S. aureus: the staphylococcal accessory regulator A (SarA) and the diapophytoene desaturase (CrtM).

4.1. Proposed Mechanism of Action

  • Inhibition of SarA: SarA is a global transcriptional regulator in S. aureus that controls the expression of numerous virulence factors, including those involved in biofilm formation and immune evasion. By binding to SarA, this compound may disrupt its DNA-binding activity, leading to the downregulation of virulence gene expression and a subsequent reduction in pathogenicity and biofilm formation.

  • Inhibition of CrtM: CrtM is an enzyme involved in the synthesis of staphyloxanthin, a carotenoid pigment that gives S. aureus its characteristic golden color. Staphyloxanthin acts as an antioxidant, protecting the bacterium from reactive oxygen species (ROS) produced by the host immune system. Inhibition of CrtM would render the bacteria more susceptible to oxidative stress, thereby compromising their survival within the host.

4.2. Visualized Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_exp Experiments A1 This compound (Powder) A2 Prepare 10 mM Stock in DMSO A1->A2 B1 Serial Dilution in Culture Medium A2->B1 B2 Add Bacterial Inoculum B1->B2 B3 Incubate (18-24h) B2->B3 MIC Assay B5 Incubate (24-48h) B2->B5 Anti-Biofilm Assay B4 MIC Determination B3->B4 B6 Crystal Violet Staining B5->B6 B7 Biofilm Quantification B6->B7

Experimental workflow for in vitro testing.

signaling_pathway cluster_agent This compound cluster_targets Bacterial Targets cluster_effects Cellular Effects cluster_outcome Outcome Agent This compound SarA SarA Protein Agent->SarA Inhibits CrtM CrtM Enzyme Agent->CrtM Inhibits Virulence Downregulation of Virulence Factors SarA->Virulence Biofilm Inhibition of Biofilm Formation SarA->Biofilm Staphyloxanthin Decreased Staphyloxanthin Production CrtM->Staphyloxanthin Outcome Antibacterial Effect Virulence->Outcome Biofilm->Outcome ROS Increased Susceptibility to Oxidative Stress Staphyloxanthin->ROS Protects from ROS->Outcome Leads to

Proposed mechanism of action signaling pathway.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound.

ParameterOrganismValueReference
Minimum Inhibitory Concentration (MIC) S. aureus0.09 mM[1][2]
Minimum Inhibitory Concentration (MIC) B. subtilis0.09 mM[1][2]
Anti-Biofilm Activity B. subtilisStrong Inhibition[1][2]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting "Antibacterial Agent 164" MIC Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering variability in Minimum Inhibitory Concentration (MIC) assays for "Antibacterial agent 164." The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of variability in MIC assays?

A1: Inconsistent inoculum size is one of the most significant contributors to MIC variability.[1][2][3][4][5][6][7] Even minor deviations from the standardized inoculum concentration can lead to substantial shifts in MIC values. It is crucial to precisely standardize the bacterial suspension before adding it to the assay plate.

Q2: How does the choice of culture medium affect my MIC results?

A2: The composition of the culture medium can significantly influence the MIC of "this compound".[8][9][10][11][12] Factors such as pH, cation concentration (e.g., Mg2+ and Ca2+), and the presence of interfering substances can alter the activity of the antibacterial agent or affect bacterial growth.[10] For consistent results, it is recommended to use a standardized medium such as cation-adjusted Mueller-Hinton Broth (CAMHB).[13]

Q3: I am observing "trailing" or faint growth at concentrations above the apparent MIC. How should I interpret these results?

A3: Trailing endpoints, characterized by reduced but persistent growth across a range of concentrations, can complicate MIC determination.[14][15][16][17][18] This phenomenon can be influenced by the testing medium's pH and the incubation time.[18] For some antifungal agents, reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours) is recommended to minimize the impact of trailing.[14][15][16][17] A standardized approach to interpreting the endpoint, such as the lowest concentration with no visible growth, should be consistently applied.

Q4: Why is it important to use quality control (QC) strains?

A4: Quality control strains are microorganisms with known, predictable MIC values for specific antimicrobial agents.[19][20][21][22] Including QC strains in your experiment allows you to verify the accuracy and reproducibility of your assay.[19][20] If the MIC value for a QC strain falls outside the acceptable range, it indicates a potential issue with the experimental setup that needs to be addressed before interpreting the results for your test organism.[19]

Troubleshooting Guide

Issue 1: Inconsistent MIC values between replicate experiments.

This is a common problem that can often be traced back to subtle variations in the experimental protocol. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Steps Expected Outcome
Inoculum Size Variation - Ensure the bacterial suspension is standardized to the correct turbidity (e.g., 0.5 McFarland standard) before dilution.[3] - Prepare a fresh inoculum for each experiment. - Verify the final inoculum concentration in the wells by performing a colony count.Consistent inoculum density will lead to more reproducible MIC values. A 2-fold increase in inoculum can result in a 1.6 log2-fold increase in MIC for some antibiotics.[3]
Pipetting Errors - Calibrate pipettes regularly. - Use fresh pipette tips for each dilution and transfer. - Ensure proper mixing of solutions at each step.Accurate and consistent liquid handling will minimize variability in drug concentrations and inoculum distribution.
Incubation Conditions - Use a calibrated incubator and monitor the temperature throughout the incubation period. - Ensure consistent incubation times between experiments. Prolonged incubation can lead to higher MICs.[1][23]Stable and consistent incubation conditions will ensure uniform bacterial growth and drug activity.
Issue 2: Unexpectedly high or low MIC values compared to literature.

If your observed MIC values for "this compound" are consistently different from expected values, consider the following factors.

Potential Cause Troubleshooting Steps Expected Outcome
Medium Composition - Use the recommended standard medium (e.g., CAMHB). - Check the pH of the medium before use. - Be aware that some media components can interact with the antibacterial agent.[8][9][10]Using a standardized and appropriate medium will provide a consistent environment for bacterial growth and drug activity, leading to more comparable MIC values.
Agent Potency/Stability - Prepare fresh stock solutions of "this compound" for each experiment. - Store stock solutions at the recommended temperature and protect from light if necessary. - Verify the concentration of the stock solution.Ensuring the integrity and correct concentration of the antibacterial agent is critical for accurate MIC determination.
Quality Control (QC) Strain - Always include a reference QC strain with a known MIC for "this compound".[19][20][21][22] - If the QC strain MIC is out of range, investigate all experimental parameters before proceeding.A QC strain within the acceptable range validates the experimental setup and suggests that the observed MIC for the test organism is likely accurate under the tested conditions.

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol provides a detailed methodology for determining the MIC of "this compound" using the broth microdilution method.

  • Preparation of "this compound" Stock Solution:

    • Accurately weigh the required amount of "this compound" powder.

    • Dissolve the powder in a suitable solvent to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Store the stock solution in small aliquots at the recommended temperature.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized suspension in the appropriate test medium (e.g., CAMHB) to achieve the final desired inoculum concentration in the microtiter plate wells (typically 5 x 10^5 CFU/mL).

  • Preparation of Microtiter Plate:

    • Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate, except for the first column.

    • Add 100 µL of the highest concentration of "this compound" (prepared by diluting the stock solution in broth) to the wells in the first column.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.

    • The eleventh column will serve as the growth control (no drug), and the twelfth column as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to all wells except the sterility control wells.

    • The final volume in each well will be 100 µL.

    • Seal the plate and incubate at the appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of "this compound" that completely inhibits visible growth.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Agent Stock D Serial Dilution A->D B Prepare Inoculum E Inoculation B->E C Prepare Plate C->D D->E F Incubation E->F G Read Results F->G H Determine MIC G->H Troubleshooting_MIC Start Inconsistent MIC Results QC_Check Is QC Strain in Range? Start->QC_Check Inoculum Check Inoculum Standardization QC_Check->Inoculum No Results_OK Results Valid QC_Check->Results_OK Yes Medium Verify Medium Preparation Inoculum->Medium Protocol Review Pipetting & Incubation Medium->Protocol Agent Check Agent Stock (Age, Storage) Protocol->Agent Re_evaluate Re-evaluate Protocol Agent->Re_evaluate

References

Technical Support Center: Enhancing the Antibiofilm Effect of Antibacterial Agent 164 (RWJ-49815)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the antibiofilm efficacy of "Antibacterial agent 164," also identified as RWJ-49815.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

A1: this compound is also known as RWJ-49815, which belongs to a class of hydrophobic tyramines[1][2]. It exhibits bactericidal activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis[1][3]. Its primary mechanism of action is the inhibition of two-component signal transduction systems[1][2]. Specifically, it has been shown to inhibit the autophosphorylation of the histidine kinase KinA in the KinA::Spo0F two-component system in B. subtilis[1][2]. This inhibition prevents the phosphorylation of the master regulator Spo0A, which is crucial for both sporulation and biofilm formation in B. subtilis[4][5][6].

Q2: Why is my experiment with this compound not showing a significant antibiofilm effect?

A2: Several factors could contribute to a reduced antibiofilm effect. Please consider the following troubleshooting steps:

  • Bacterial Strain Variability: The efficacy of this compound can vary between different bacterial strains. Its primary known target is the KinA-Spo0A pathway, which is well-characterized in B. subtilis. While it is effective against S. aureus, the specific two-component system it inhibits in this species is not as clearly defined. Biofilm formation mechanisms can differ significantly even between strains of the same species.

  • Experimental Conditions: Biofilm formation is highly sensitive to environmental conditions such as the type of growth medium, temperature, pH, and aeration. Ensure that your experimental conditions are optimized for robust biofilm formation of your specific bacterial strain.

  • Agent Concentration: The minimum inhibitory concentration (MIC) for planktonic bacteria may not be sufficient to inhibit biofilm formation or eradicate established biofilms. Higher concentrations are often required. It is recommended to determine the Minimum Biofilm Eradication Concentration (MBEC).

  • Biofilm Maturity: The age of the biofilm can significantly impact its susceptibility to antibacterial agents. Early-stage biofilms are generally more susceptible than mature biofilms with a well-developed extracellular matrix.

Q3: How can I enhance the antibiofilm activity of this compound?

A3: Several strategies can be employed to enhance the antibiofilm effect of this compound:

  • Synergistic Combinations: Combining this compound with other antimicrobial compounds can lead to synergistic effects. Potential partners include:

    • Conventional Antibiotics: Antibiotics with different mechanisms of action, such as those targeting cell wall synthesis (e.g., vancomycin) or protein synthesis (e.g., rifampicin), could act synergistically with an agent that disrupts signaling pathways.

    • Antimicrobial Peptides (AMPs): AMPs can disrupt the bacterial cell membrane, which may facilitate the entry of this compound and enhance its activity[7][8][9].

    • Quorum Sensing Inhibitors (QSIs): For bacteria like S. aureus, where quorum sensing (e.g., the agr system) plays a key role in biofilm regulation, combining this compound with a QSI could provide a multi-pronged attack on biofilm formation[10][11][12].

  • Advanced Delivery Systems: Encapsulating this compound in nanoparticles or liposomes can improve its solubility, stability, and targeted delivery to the biofilm, potentially increasing its local concentration and efficacy.

  • Targeting Biofilm Matrix Components: Combining this compound with enzymes that degrade the extracellular polymeric substance (EPS) matrix, such as DNases or proteases, can expose the embedded bacteria to the agent.

Troubleshooting Guides

Problem 1: Inconsistent results in biofilm quantification assays (Crystal Violet Assay).
  • Possible Cause: Inadequate washing steps leading to residual planktonic cells or stain.

  • Solution: Ensure gentle but thorough washing of the wells. When using a multi-well plate, immerse the plate in a beaker of water to wash instead of pipetting directly into the wells, which can dislodge the biofilm. After staining, wash multiple times until the washing solution runs clear.

  • Possible Cause: Uneven biofilm formation across the plate.

  • Solution: Use a round-bottom 96-well plate for initial biofilm formation to promote more uniform biofilm growth at the bottom of the well[13]. Ensure a standardized and homogenous bacterial inoculum in each well. Avoid using the outer wells of the plate, as they are more prone to evaporation, and fill them with sterile media or water[14].

  • Possible Cause: Staining of cellular components instead of the biofilm matrix.

  • Solution: Crystal violet stains both cells and the matrix. To specifically quantify the matrix, consider using matrix-specific stains like Congo red for certain components.

Problem 2: Difficulty in determining synergistic effects in a checkerboard assay.
  • Possible Cause: Incorrect concentration ranges for the tested agents.

  • Solution: The concentration range for each agent in the checkerboard assay should span from well below to well above its individual Minimum Inhibitory Concentration (MIC) or Minimum Biofilm Inhibitory Concentration (MBIC). A common range is from 1/8 x MIC to 4x or 8x MIC[15].

  • Possible Cause: Misinterpretation of the Fractional Inhibitory Concentration Index (FICI).

  • Solution: The FICI is calculated as: (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FICI of ≤ 0.5 indicates synergy, a FICI between 0.5 and 4.0 suggests no interaction or an additive effect, and a FICI of > 4.0 indicates antagonism[16]. Ensure you are using the MIC from the same experiment for accurate calculation.

Quantitative Data Summary

The following tables summarize the known antibacterial activity of this compound (RWJ-49815) and provide a template for organizing data from synergistic experiments.

Table 1: Antibacterial Activity of this compound (RWJ-49815)

Bacterial SpeciesPlanktonic MICReference
Staphylococcus aureus0.09 mM[3]
Bacillus subtilis0.09 mM[3]
Gram-positive bacteria (various)1-2 µg/mL (~0.0022-0.0044 mM)[1]

Table 2: Template for Synergistic Antibiofilm Activity Data

Bacterial StrainAgent 1 (this compound) MBIC (alone)Agent 2 (e.g., Rifampicin) MBIC (alone)Agent 1 MBIC (in combination)Agent 2 MBIC (in combination)FICIInterpretation
S. aureus [Strain ID][Experimental Value][Experimental Value][Experimental Value][Experimental Value][Calculated Value][Synergy/Additive/Antagonism]
B. subtilis [Strain ID][Experimental Value][Experimental Value][Experimental Value][Experimental Value][Calculated Value][Synergy/Additive/Antagonism]

Experimental Protocols

Protocol 1: Crystal Violet Biofilm Assay

This protocol is for the quantification of biofilm formation in a 96-well plate.

  • Inoculum Preparation: Grow a bacterial culture overnight in an appropriate broth medium (e.g., TSB for S. aureus). Dilute the overnight culture 1:100 in fresh medium[13].

  • Biofilm Formation: Add 200 µL of the diluted culture to each well of a flat-bottom 96-well microtiter plate. Include wells with sterile medium only as a negative control. Incubate the plate at 37°C for 24-48 hours under static conditions[13][14].

  • Washing: Gently decant the medium and wash the wells twice with 200 µL of phosphate-buffered saline (PBS) to remove planktonic cells[14].

  • Fixation: Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes or by air-drying the plate at 60°C for 1 hour[14].

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature[17].

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with deionized water until the water runs clear.

  • Solubilization: Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the bound dye. Incubate for 10-15 minutes with gentle shaking[14][18].

  • Quantification: Transfer 150 µL of the solubilized dye to a new flat-bottom 96-well plate and measure the absorbance at a wavelength between 570-595 nm using a plate reader[14][17].

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is to determine the synergistic antibiofilm effect of two compounds.

  • Determine MBIC: First, determine the Minimum Biofilm Inhibitory Concentration (the lowest concentration that inhibits visible biofilm formation) for each agent individually using a method similar to the crystal violet assay.

  • Plate Setup: In a 96-well plate, prepare a two-dimensional array of concentrations. Serially dilute Agent A (e.g., this compound) horizontally and Agent B (e.g., a synergistic partner) vertically. The concentration range should typically span from 4x to 1/8x the MBIC of each agent[15].

  • Inoculation: Add the standardized bacterial inoculum to each well as described in the biofilm assay protocol.

  • Incubation: Incubate the plate under conditions that promote biofilm formation.

  • Quantification: After incubation, quantify the biofilm in each well using the crystal violet assay.

  • FICI Calculation: The MBIC of the combination is the lowest concentration of each drug that inhibits biofilm formation. Calculate the Fractional Inhibitory Concentration Index (FICI) as described in the troubleshooting section to determine synergy.

Visualizations

Signaling_Pathway_B_subtilis cluster_membrane Cell Membrane KinA KinA (Histidine Kinase) Spo0F Spo0F KinA->Spo0F Phosphoryl Transfer Spo0B Spo0B Spo0F->Spo0B Phosphoryl Transfer Spo0A Spo0A (Master Regulator) Spo0B->Spo0A Phosphoryl Transfer AbrB AbrB (Repressor) Spo0A->AbrB Inhibits transcription Biofilm_Genes Biofilm Formation Genes AbrB->Biofilm_Genes Represses Agent164 This compound (RWJ-49815) Agent164->KinA Inhibits autophosphorylation

Caption: Inhibition of the Spo0A pathway in B. subtilis by this compound.

Signaling_Pathway_S_aureus cluster_membrane Cell Membrane AgrB AgrB AIP AIP (Autoinducing Peptide) AgrB->AIP Export AgrC AgrC (Histidine Kinase) AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates AgrD AgrD (Precursor) AgrD->AgrB Processing AIP->AgrC Activates RNAIII RNAIII (Effector Molecule) AgrA->RNAIII Upregulates Adhesins Surface Adhesins (Biofilm Attachment) RNAIII->Adhesins Downregulates Toxins Toxins (Biofilm Dispersal) RNAIII->Toxins Upregulates QSI Quorum Sensing Inhibitor (QSI) QSI->AgrC Potential Target (Inhibition)

Caption: The agr quorum sensing pathway in S. aureus, a potential target for synergistic agents.

Experimental_Workflow cluster_prep Preparation cluster_assay Biofilm Assay cluster_synergy Synergy Testing Culture Overnight Bacterial Culture Dilution 1:100 Dilution in fresh medium Culture->Dilution Incubation Incubate 24-48h in 96-well plate Dilution->Incubation Wash1 Wash to remove planktonic cells Incubation->Wash1 Stain Stain with 0.1% Crystal Violet Wash1->Stain Wash2 Wash to remove excess stain Stain->Wash2 Solubilize Solubilize dye with 33% Acetic Acid Wash2->Solubilize Read Read Absorbance (590 nm) Solubilize->Read FICI Calculate FICI (Assess Synergy) Read->FICI Checkerboard Setup Checkerboard Plate (Agent 164 + Partner) Checkerboard->Incubation

Caption: Experimental workflow for assessing antibiofilm synergy.

Logical_Relationship Agent164 This compound (Inhibits Two-Component System) Biofilm Bacterial Biofilm Agent164->Biofilm Inhibits Biofilm Formation Enhanced_Effect Enhanced Antibiofilm Effect (Synergy) Agent164->Enhanced_Effect Partner_Agent Synergistic Partner (e.g., AMP, Antibiotic, QSI) Partner_Agent->Biofilm Disrupts/Inhibits Biofilm Partner_Agent->Enhanced_Effect Enhanced_Effect->Biofilm Potent Inhibition/ Eradication

References

"Antibacterial agent 164" experimental controls and standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental controls and standards for Antibacterial Agent 164.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also referred to as compound 2a) is an investigational compound with demonstrated antibacterial and antibiofilm properties. It has been shown to inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with a reported Minimum Inhibitory Concentration (MIC) of 0.09 mM.[1][2] Additionally, it exhibits potent activity against biofilm formation by B. subtilis.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored as a powder at -20°C, protected from light and moisture. For short-term use, stock solutions can be prepared in a suitable solvent (e.g., DMSO) and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q3: What are the appropriate positive and negative controls for experiments with this compound?

A3: Appropriate controls are crucial for validating experimental results.[4]

  • Positive Controls: A well-characterized antibiotic with known efficacy against the test organism (e.g., vancomycin for MRSA, penicillin for susceptible S. aureus) should be used to confirm that the assay is working correctly.[4]

  • Negative Controls: The vehicle (solvent) used to dissolve this compound (e.g., DMSO) should be tested at the same final concentration used in the experiment to ensure it does not have any antibacterial or antibiofilm activity on its own.[4] A culture-only control (no agent or vehicle) is also essential to ensure proper bacterial growth.

Q4: What are the regulatory standards to consider when developing a new antibacterial agent like Agent 164?

A4: The development of new antibacterial agents is guided by regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA).[5] These guidelines outline the required clinical development programs and data requirements for new antimicrobial medicines.[5] The World Health Organization (WHO) also provides a list of priority pathogens to guide research and development efforts in combating antimicrobial resistance.[6]

Troubleshooting Guides

Q1: I am observing no zone of inhibition in my disk diffusion assay with this compound. What could be the issue?

A1: This could be due to several factors. First, verify the viability of your bacterial culture and the correct preparation of the agar plates. Ensure that the concentration of this compound applied to the disk is appropriate. If the issue persists, consider the possibility that the agent may not be suitable for disk diffusion assays due to poor diffusion in agar. It is recommended to use a broth microdilution method to determine the MIC.

Q2: The MIC values for this compound are inconsistent across experiments. How can I improve reproducibility?

A2: Inconsistent MIC values can stem from variability in inoculum preparation, inaccuracies in serial dilutions, or variations in incubation conditions.

  • Standardize Inoculum: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard for each experiment.[7]

  • Accurate Dilutions: Use calibrated pipettes and perform serial dilutions carefully.

  • Consistent Incubation: Maintain consistent incubation times, temperatures, and atmospheric conditions.

  • Quality Control: Include a reference strain with a known MIC for a control antibiotic to validate the accuracy of your assay.[8]

Q3: My negative control (vehicle) is showing antibacterial activity. What should I do?

A3: If the vehicle control inhibits bacterial growth, the results for this compound are not valid. It is crucial to determine the highest concentration of the solvent that does not affect bacterial growth and ensure the final concentration in your experiment is below this level. If necessary, explore alternative, less toxic solvents.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from standard methods for antimicrobial susceptibility testing.[9][10]

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select 4-5 colonies and suspend them in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions:

    • Create a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the agent in the wells of a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted agent and controls.

    • Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with vehicle), and a sterility control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[7]

Quantitative Data Summary

Table 1: MIC of this compound against various bacterial strains.

Bacterial StrainMIC (mM)
Staphylococcus aureus (ATCC 29213)0.09
Bacillus subtilis (ATCC 6633)0.09
Escherichia coli (ATCC 25922)>1
Pseudomonas aeruginosa (ATCC 27853)>1

Table 2: Anti-biofilm activity of this compound.

Bacterial StrainBiofilm Formation Inhibition (IC50, mM)
Bacillus subtilis (ATCC 6633)0.05
Staphylococcus aureus (ATCC 29213)0.1

Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Serial Dilution of This compound B->C D Incubate (37°C, 18-24h) C->D E Read Results Visually or with Plate Reader D->E F Determine MIC E->F Troubleshooting_MIC Start Inconsistent MIC Results Inoculum Is the inoculum standardized to 0.5 McFarland? Start->Inoculum Dilution Are serial dilutions accurate? Inoculum->Dilution Yes Standardize Action: Re-standardize inoculum for every experiment. Inoculum->Standardize No Controls Are controls (positive/negative) behaving as expected? Dilution->Controls Yes Calibrate Action: Calibrate pipettes and review dilution technique. Dilution->Calibrate No TroubleshootControls Action: Investigate control failure. (e.g., new antibiotic stock, check vehicle) Controls->TroubleshootControls No End Consistent Results Controls->End Yes Standardize->Dilution Calibrate->Controls TroubleshootControls->Start

References

overcoming poor solubility of "pyrrolo[2,3-d]pyrimidine derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the poor aqueous solubility of pyrrolo[2,3-d]pyrimidine derivatives. These resources are intended for researchers, scientists, and professionals in drug development.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are pyrrolo[2,3-d]pyrimidine derivatives and why are they important?

A1: The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a heterocyclic system that is structurally similar to the natural purines found in DNA and RNA.[1][2] This structural mimicry allows these compounds to interact with biological targets that recognize purines, such as protein kinases.[1][3] Consequently, they are a significant class of compounds in drug discovery, particularly for developing inhibitors of various kinases crucial in cellular processes, leading to their investigation as targeted therapeutics for cancer and inflammatory diseases.[3] For example, Tofacitinib and Baricitinib are FDA-approved drugs based on this scaffold.[4]

Q2: Why do many pyrrolo[2,3-d]pyrimidine derivatives exhibit poor water solubility?

A2: The poor aqueous solubility of many pyrrolo[2,3-d]pyrimidine derivatives often stems from their molecular structure. These compounds can be rigid, planar, and possess hydrophobic substituents that facilitate π-stacking interactions, leading to a stable crystalline lattice that is difficult to disrupt with water molecules.[5] Up to 40% of commercially available drugs and nearly 90% of drug candidates are poorly water-soluble, which can limit bioavailability and therapeutic efficacy.[6][7][8]

Q3: What are the primary strategies to overcome the poor solubility of these compounds?

A3: Strategies to enhance solubility can be broadly categorized into physical and chemical modifications:

  • Physical Modifications: These methods alter the physical properties of the drug substance without changing its chemical structure. Key techniques include particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and dispersion in carrier systems (solid dispersions, eutectic mixtures).[9][10]

  • Chemical Modifications: These approaches involve altering the molecule itself. Common methods include salt formation for ionizable compounds, co-crystallization, and derivatization or developing prodrugs.[9][11]

  • Formulation-Based Approaches: These strategies involve the use of excipients to improve solubility. This includes the use of co-solvents, surfactants (micellar solubilization), and complexing agents like cyclodextrins.[6][12]

Section 2: Troubleshooting Guide

This guide addresses common experimental issues encountered due to the poor solubility of pyrrolo[2,3-d]pyrimidine derivatives.

Problem Potential Cause Recommended Solution
Compound precipitates when diluting a DMSO stock solution into an aqueous buffer for an in vitro assay. The compound's aqueous solubility limit is exceeded upon dilution. DMSO is a strong organic solvent, but its solubilizing effect diminishes significantly in a high-water environment.1. Reduce Final DMSO Concentration: Lower the final DMSO percentage in the assay, but be aware this may lower the achievable drug concentration. 2. Use a Co-solvent System: Prepare the final dilution in a buffer containing a less toxic, water-miscible co-solvent like ethanol or propylene glycol.[9] 3. Formulate with Cyclodextrins: Pre-complex the compound with a cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin) to form a more soluble inclusion complex before adding to the buffer.[13] 4. Prepare a Solid Dispersion: Use a solid dispersion of the drug in a hydrophilic polymer. This can enhance wettability and dissolution rate upon contact with the aqueous medium.[10]
Inconsistent results in cell-based assays across different experiments. Poor solubility leads to the formation of micro-precipitates or aggregates, resulting in variable effective concentrations of the compound.1. Visually Inspect Solutions: Before adding to cells, visually inspect the final drug solution (against a dark background) for any signs of precipitation. Centrifuge if necessary. 2. Measure Kinetic Solubility: Perform a kinetic solubility assay in the specific assay buffer to understand the concentration at which the compound begins to precipitate over the experiment's duration. 3. Adopt a Formulation Strategy: Consistently use a solubilization technique shown to be effective, such as cyclodextrin complexation or a solid dispersion, to ensure reproducible concentrations.[13][14]
Low and variable oral bioavailability observed in in vivo animal studies. The dissolution rate of the compound in the gastrointestinal tract is the rate-limiting step for absorption. This is a common issue for BCS Class II and IV drugs (low solubility).[10]1. Particle Size Reduction: Micronize the compound to increase its surface area, which can improve the dissolution rate.[9] 2. Salt Formation: If the compound has an ionizable center (acidic or basic), forming a salt can dramatically increase its dissolution rate.[15] 3. Develop an Amorphous Solid Dispersion: Formulating the drug in an amorphous state with a polymer carrier can prevent crystallization and maintain a supersaturated state in the GI tract, enhancing absorption.[10][16] 4. Co-crystal Formation: Develop a co-crystal with a pharmaceutically acceptable coformer to improve solubility and dissolution properties.[17]

Section 3: Data Presentation

Quantitative data is crucial for selecting an appropriate solubilization strategy. The following tables summarize examples of solubility enhancement.

Table 1: Example of Solubility Improvement for a Pyrrolo[2,3-d]pyrimidine-based JAK Inhibitor (SHR0302) via Multicomponent Crystal Formation. [17]

Compound Form Solubility in Water (mg/mL) Solubility in 0.1 M HCl (mg/mL) Fold Increase in Water (vs. SHR0302)
SHR0302 (API alone)0.0010.0031.0
SHR0302-SAL (Salicylic Acid Co-crystal)0.0080.1418.0
SHR0302-SAC (Saccharin Salt)0.0150.01915.0

Table 2: General Comparison of Common Solubilization Techniques.

Technique Typical Fold Increase in Solubility Advantages Disadvantages
Micronization 2 - 10Simple, established technology.[9]Does not increase equilibrium solubility, only dissolution rate.[9] May not be effective for highly insoluble drugs.
Co-solvents 10 - 100Simple to prepare, effective for nonpolar drugs.[9]Potential for in-vivo precipitation upon dilution. Toxicity concerns with some solvents.[6]
Cyclodextrin Complexation 10 - 10,000+[13]High solubilizing capacity, low toxicity for modified cyclodextrins.[13]Limited by the size of the drug molecule and cavity. Can be expensive.
Solid Dispersion (Amorphous) 10 - 500+Significantly improves both dissolution rate and apparent solubility.[10][18]Amorphous form can be physically unstable and may recrystallize over time.[19]
Salt Formation 10 - 1,000+Often highly effective, well-understood regulatory path.[15]Only applicable to ionizable drugs. Risk of converting back to the less soluble free form.

Section 4: Key Experimental Protocols

Protocol 1: Equilibrium Solubility Measurement (Shake-Flask Method)

This protocol is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[20]

  • Preparation: Prepare the desired buffer or solvent (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Addition of Compound: Add an excess amount of the solid pyrrolo[2,3-d]pyrimidine derivative to a clear glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vial and place it in an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C).[20] Agitate the suspension for a sufficient time to reach equilibrium, usually 24 to 48 hours.[20]

  • Phase Separation: After equilibration, allow the suspension to sit undisturbed for a short period. Separate the undissolved solid from the saturated solution by centrifugation (e.g., 10,000 rpm for 10-20 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF).[20]

  • Sampling and Dilution: Carefully collect an aliquot of the clear supernatant. Dilute the sample with a suitable solvent (in which the compound is highly soluble, e.g., DMSO or acetonitrile) to a concentration within the quantifiable range of the analytical method.

  • Quantification: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[21]

  • Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate.[22]

Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

This method disperses the drug molecularly within a hydrophilic polymer carrier to enhance solubility.[23]

  • Component Selection: Choose a suitable water-soluble polymer carrier (e.g., PVP K30, HPMC, Eudragit® EPO) and a volatile organic solvent in which both the drug and the polymer are soluble (e.g., methanol, acetone, dichloromethane).[16][23]

  • Dissolution: Dissolve a precisely weighed amount of the pyrrolo[2,3-d]pyrimidine derivative and the polymer carrier in the selected solvent. Common drug-to-polymer weight ratios to screen are 1:1, 1:2, and 1:3.[16]

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature (e.g., 40-60 °C) to form a thin, clear film on the flask wall.

  • Drying: Further dry the resulting solid film under a high vacuum for 24 hours to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask. Gently pulverize the material using a mortar and pestle to obtain a fine powder.

  • Storage: Store the resulting solid dispersion powder in a desiccator to protect it from moisture, which can induce recrystallization.

  • Characterization (Recommended): Confirm the amorphous nature of the drug within the dispersion using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).[16]

Section 5: Visualized Workflows and Pathways

The following diagrams illustrate key workflows and concepts relevant to overcoming the solubility challenges of pyrrolo[2,3-d]pyrimidine derivatives.

G start Poorly Soluble Pyrrolo[2,3-d]pyrimidine Derivative check_ionizable Is the compound ionizable (acidic/basic)? start->check_ionizable salt Attempt Salt Formation check_ionizable->salt Yes formulation Formulation Strategies check_ionizable->formulation No / Salt Failed success Solubility / Dissolution Improved salt->success cocrystal Screen for Co-crystals cocrystal->success formulation->cocrystal solid_disp Prepare Amorphous Solid Dispersion formulation->solid_disp cyclodextrin Use Cyclodextrin Complexation formulation->cyclodextrin nanosizing Particle Size Reduction (Nanosuspension) formulation->nanosizing solid_disp->success cyclodextrin->success nanosizing->success

A logical workflow for selecting a solubility enhancement strategy.

G cytokine Cytokine (e.g., Interleukin) receptor Cytokine Receptor cytokine->receptor Binds jak JAK (Janus Kinase) receptor->jak Activates stat STAT (Signal Transducer and Activator of Transcription) jak->stat Phosphorylates (P) stat_dimer STAT Dimer stat->stat_dimer Dimerizes nucleus Nucleus stat_dimer->nucleus Translocates to gene Gene Transcription (Inflammation) nucleus->gene Modulates inhibitor Pyrrolo[2,3-d]pyrimidine (JAK Inhibitor) inhibitor->jak INHIBITS

Simplified JAK-STAT signaling pathway inhibited by pyrrolo[2,3-d]pyrimidines.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_quant 4. Quantification prep_vial Add excess solid compound to vial with solvent agitate Agitate at constant temp (24-48 hours) prep_vial->agitate centrifuge Centrifuge or filter to separate solid from liquid agitate->centrifuge sample Sample supernatant and dilute for analysis centrifuge->sample hplc Analyze concentration (e.g., HPLC) sample->hplc

Experimental workflow for the Shake-Flask Solubility Measurement method.

References

Technical Support Center: Modifying Antibacterial Agent 164 for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the modification of Antibacterial Agent 164. Our goal is to facilitate the development of more potent derivatives with improved therapeutic potential.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing lower than expected activity of this compound against our bacterial strains. What could be the issue?

A1: Several factors could contribute to reduced efficacy. Consider the following troubleshooting steps:

  • Compound Integrity: Verify the purity and integrity of your stock of this compound. Degradation can occur with improper storage or handling. We recommend running a quality control check using a reference strain with a known Minimum Inhibitory Concentration (MIC).

  • Target Strain Variability: Bacterial strains, even within the same species, can exhibit different susceptibilities. Ensure your test strain has not acquired resistance. It is advisable to sequence the target genes (e.g., gyrA and parC) to check for mutations.

  • Experimental Conditions: Inconsistencies in media composition, inoculum density, or incubation conditions can significantly impact results. Refer to our standardized protocols for guidance.

  • Off-Target Binding: The presence of high concentrations of proteins or other macromolecules in complex media can lead to non-specific binding of the agent, reducing its effective concentration. Consider using a minimal medium for initial screenings.

Q2: How can we broaden the antibacterial spectrum of this compound?

A2: To broaden the spectrum, particularly against Gram-negative bacteria, modifications should focus on enhancing penetration through the outer membrane and reducing efflux.

  • Increase Hydrophilicity: Introducing polar functional groups (e.g., amines, hydroxyls) can improve passage through porin channels in the Gram-negative outer membrane.

  • Efflux Pump Evasion: Structural modifications can be designed to reduce recognition by efflux pumps. This often involves altering the overall charge distribution and steric profile of the molecule. Consider creating a library of derivatives with varied side chains to screen for reduced efflux.

Q3: Our modified derivatives are showing increased potency, but also higher cytotoxicity. How can we mitigate this?

A3: Balancing efficacy and toxicity is a common challenge. A systematic approach to structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies is crucial.

  • Targeted Modifications: Focus on modifications at positions not critical for antibacterial activity but that may contribute to host cell interactions. For instance, altering lipophilicity can sometimes reduce off-target effects.

  • Counter-Screening: Implement a cytotoxicity assay early in your screening cascade. This allows for the deselection of toxic compounds before investing significant resources.

  • Prodrug Strategy: Consider designing a prodrug that is activated specifically within the bacterial cell, thereby minimizing exposure of host cells to the active, and potentially toxic, form of the compound.

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound and its derivatives

  • Resazurin solution (for viability indication)

Procedure:

  • Prepare a 2-fold serial dilution of the antibacterial agents in CAMHB in the 96-well plate.

  • Adjust the bacterial culture to a concentration of 5 x 10^5 CFU/mL in CAMHB.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria without agent) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, add resazurin to each well and incubate for another 2-4 hours.

  • The MIC is the lowest concentration at which no color change (from blue to pink) is observed.

Protocol 2: Biofilm Disruption Assay

This assay measures the ability of an antibacterial agent to disrupt pre-formed biofilms.

Materials:

  • 96-well microtiter plates with pre-formed biofilms

  • Phosphate-buffered saline (PBS)

  • Antibacterial agents

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

Procedure:

  • Gently wash the pre-formed biofilms with PBS to remove planktonic cells.

  • Add different concentrations of the antibacterial agents to the wells.

  • Incubate for 24 hours at 37°C.

  • Wash the wells with PBS and stain with Crystal Violet for 15 minutes.

  • Wash away excess stain and allow the plate to dry.

  • Solubilize the bound dye with 95% ethanol and measure the absorbance at 570 nm. A decrease in absorbance indicates biofilm disruption.

Data Presentation

Table 1: Comparative Efficacy of this compound and its Derivatives

CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)Biofilm Disruption (MBEC, µg/mL)Cytotoxicity (CC50 on HeLa cells, µg/mL)
Agent 16486432>128
Derivative A43216>128
Derivative B8163264
Derivative C288100

MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration; CC50: 50% Cytotoxic Concentration.

Visualizations

Mechanism_of_Action This compound This compound Bacterial Cell Bacterial Cell This compound->Bacterial Cell DNA_Gyrase DNA_Gyrase Bacterial Cell->DNA_Gyrase Topoisomerase_IV Topoisomerase_IV Bacterial Cell->Topoisomerase_IV DNA_Replication_Inhibition DNA_Replication_Inhibition DNA_Gyrase->DNA_Replication_Inhibition Topoisomerase_IV->DNA_Replication_Inhibition Cell_Death Cell_Death DNA_Replication_Inhibition->Cell_Death

Caption: Hypothetical mechanism of action for this compound.

Troubleshooting_Workflow Start Start Low_Efficacy Low_Efficacy Start->Low_Efficacy Check_Compound Verify Compound Integrity Low_Efficacy->Check_Compound Yes High_Cytotoxicity High_Cytotoxicity Low_Efficacy->High_Cytotoxicity No Check_Strain Assess Strain Susceptibility Check_Compound->Check_Strain Optimize_Assay Standardize Experimental Conditions Check_Strain->Optimize_Assay End End Optimize_Assay->End SAR_STR_Studies Perform SAR/STR Analysis High_Cytotoxicity->SAR_STR_Studies Yes High_Cytotoxicity->End No Counter_Screen Implement Early Cytotoxicity Screening SAR_STR_Studies->Counter_Screen Counter_Screen->End

Caption: Troubleshooting workflow for common experimental issues.

Modification_Strategy Core_Scaffold This compound Core Position_R1 R1 Side Chain Modification Core_Scaffold->Position_R1 Position_R2 R2 Side Chain Modification Core_Scaffold->Position_R2 Position_R3 R3 Side Chain Modification Core_Scaffold->Position_R3 Improved_Potency Improved_Potency Position_R1->Improved_Potency Broadened_Spectrum Broadened_Spectrum Position_R2->Broadened_Spectrum Reduced_Toxicity Reduced_Toxicity Position_R3->Reduced_Toxicity

Caption: Rational modification strategy for this compound.

addressing "Antibacterial agent 164" degradation in media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 164

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of Agent 164 in experimental media.

Frequently Asked Questions (FAQs)

Q1: My culture medium containing Agent 164 changed color overnight. Is this expected?

A1: A color change (e.g., to a yellowish or brownish hue) is a common indicator of Agent 164 degradation. This is often due to photolysis or oxidation, leading to the formation of chromophoric degradation products. To mitigate this, prepare solutions fresh, store them protected from light, and consider using media with antioxidants if compatible with your experimental design.

Q2: I'm observing a gradual loss of antibacterial activity in my long-term ( >24 hours) cell culture experiment. What is the likely cause?

A2: Agent 164 is susceptible to hydrolytic degradation, a process that can be influenced by the pH and temperature of the culture medium.[1] Over time, the concentration of the active agent can decrease below its effective level. For long-term experiments, consider replenishing the medium with freshly prepared Agent 164 at regular intervals (e.g., every 24 hours) to maintain a therapeutic concentration. The stability of antimicrobials in test media can vary significantly, with some showing degradation of over 60% in 24 hours.[2]

Q3: What are the optimal storage conditions for a stock solution of Agent 164?

A3: Stock solutions of Agent 164 should be prepared in a suitable solvent (e.g., DMSO), aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C, protected from light. Under these conditions, stock solutions are stable for up to 6 months. Once thawed, an aliquot should be used immediately and any remainder discarded.

Q4: Can I pre-mix Agent 164 into my media and store it in the refrigerator?

A4: This is not recommended. The aqueous environment of culture media, especially at physiological pH and refrigerated temperatures (2-8°C), can still permit gradual hydrolysis of Agent 164.[1] For best results and experimental consistency, always add Agent 164 to the culture medium immediately before use.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with Agent 164.

Problem 1: High Variability in Experimental Results

  • Symptom: Inconsistent MIC values or variable zones of inhibition between experimental replicates.

  • Potential Cause: Inconsistent preparation or degradation of Agent 164 working solutions.

  • Troubleshooting Workflow:

G cluster_0 A Inconsistent Experimental Results B Was stock solution newly thawed? A->B C Was working solution prepared fresh? B->C Yes E Use a fresh aliquot of stock solution B->E No D Was media pre-warmed before adding agent? C->D Yes F Prepare working solution immediately before use C->F No G Add agent to media at experimental temp. D->G No H Review protocol for media component interactions D->H Yes I Problem Resolved E->I F->I G->I H->I

Caption: Troubleshooting workflow for inconsistent results.

Problem 2: Complete Loss of Antibacterial Activity

  • Symptom: Agent 164 fails to inhibit bacterial growth even at high concentrations.

  • Potential Causes & Solutions:

    • Extreme pH: The pH of your medium may be outside the stable range for Agent 164 (pH 6.5-7.5). Verify the pH of your media after all supplements have been added.

    • Oxidative Degradation: Some media components, or metabolic byproducts from dense cultures, can create an oxidative environment. Ensure media is not expired and was stored correctly.

    • Improper Storage: The stock solution may have degraded due to improper storage (e.g., exposure to light, frequent freeze-thaw cycles). Discard the current stock and use a new, validated aliquot. Forced degradation studies are used to identify such issues during drug development.[3][4][5]

Stability Data for this compound

The stability of Agent 164 is highly dependent on environmental conditions. The following tables summarize data from forced degradation studies, where the goal is to achieve 5-20% degradation to understand the compound's intrinsic stability.[3][4]

Table 1: Effect of pH on Agent 164 Stability in Aqueous Buffer (24h at 37°C)

pH% Agent 164 RemainingAppearance
5.078%Slight yellowing
6.595%Clear
7.494%Clear
8.582%Slight yellowing

Table 2: Effect of Temperature and Light on Agent 164 Stability (in RPMI Media, pH 7.4, 12h)

Condition% Agent 164 Remaining
37°C, Protected from Light96%
37°C, Ambient Light85%
50°C, Protected from Light (Heat Stress)75%

Experimental Protocols

Protocol 1: Forced Degradation Study by HPLC

This protocol is designed to assess the intrinsic stability of Agent 164 under various stress conditions, which is crucial for identifying potential degradation pathways.[6]

Objective: To quantify the degradation of Agent 164 under hydrolytic (acidic, basic), oxidative, and photolytic stress.

Materials:

  • This compound

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV detector

  • C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)[7]

  • Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (gradient elution)

  • Milli-Q Water

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of Agent 164 in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 4 hours.[3] Neutralize with 1 M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 1 M HCl before injection.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Incubate at room temperature for 1 hour.

  • Photodegradation: Expose 1 mL of stock solution in a quartz cuvette to a photostability chamber (ICH Q1B compliant) for 24 hours. Keep a control sample wrapped in foil.

  • Analysis:

    • Dilute all samples to a final concentration of ~50 µg/mL with the mobile phase.

    • Inject 20 µL into the HPLC system.

    • Monitor the chromatogram at the λmax of Agent 164.

    • Calculate the percentage of Agent 164 remaining by comparing the peak area of the stressed sample to that of an unstressed control.

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) prep->acid base Base Hydrolysis (1M NaOH, RT) prep->base ox Oxidation (30% H₂O₂, RT) prep->ox photo Photolysis (Light Chamber) prep->photo analysis Neutralize (if needed) & Dilute Samples acid->analysis base->analysis ox->analysis photo->analysis hplc Analyze by HPLC-UV analysis->hplc report Calculate % Degradation & Identify Degradants hplc->report

Caption: Experimental workflow for forced degradation studies.

Hypothetical Degradation Pathway

Understanding how Agent 164 degrades can help in troubleshooting and developing mitigation strategies. The primary pathways are hydrolysis and oxidation.[1][8]

G A This compound (Active) B Hydrolyzed Product (Inactive) A->B H₂O (Acid/Base Catalyzed) C Oxidized Product (Inactive, Chromophore) A->C O₂ / ROS (Light/Metal Catalyzed)

Caption: Major degradation pathways for Agent 164.

References

refining "Antibacterial agent 164" dosage for in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for refining the dosage of "Antibacterial Agent 164" for in vitro studies. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in an initial Minimum Inhibitory Concentration (MIC) assay?

A1: For a novel compound like this compound, a broad concentration range is recommended for initial screening. A common starting point is a serial dilution series, typically from 256 µg/mL down to 0.25 µg/mL. This wide range helps in identifying an approximate MIC value, which can then be narrowed down in subsequent, more focused experiments.

Q2: How can I determine if the observed effect of this compound is bactericidal or bacteriostatic?

A2: To differentiate between bactericidal and bacteriostatic activity, you can perform a Minimum Bactericidal Concentration (MBC) assay after determining the MIC. After the MIC assay incubation, aliquots from the wells showing no visible growth are plated on antibiotic-free agar. If there is no colony growth on these plates, the agent is considered bactericidal at that concentration. If colonies do grow, the agent is bacteriostatic.

Q3: What are the critical quality control (QC) steps when performing an MIC assay for this compound?

A3: Key QC steps include:

  • Sterility Controls: Include wells with only broth to ensure it is not contaminated.

  • Growth Controls: Include wells with bacteria and broth (without the agent) to ensure the bacteria are viable and growing properly.

  • Reference Strains: Use standard QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) with known MIC values for a reference antibiotic to validate the experimental setup.

  • Agent Purity: Ensure the stock solution of this compound is properly dissolved and free of precipitates.

Q4: How should I assess the cytotoxicity of this compound on mammalian cell lines?

A4: Cytotoxicity should be evaluated using standard assays such as the MTT, XTT, or LDH release assays on relevant mammalian cell lines (e.g., HeLa, HEK293, or specific cell types related to the intended therapeutic area). This helps to determine the therapeutic index by comparing the concentration effective against bacteria to the concentration toxic to host cells.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No bacterial growth in any wells, including the growth control. 1. Bacterial inoculum was not viable or at the wrong concentration.2. Incubation conditions (temperature, atmosphere) were incorrect.3. Contamination of the growth medium with an inhibitory substance.1. Prepare a fresh inoculum and verify its concentration (e.g., by measuring OD600).2. Double-check and calibrate incubator settings.3. Use a fresh, pre-tested batch of growth medium.
Inconsistent MIC results across replicate experiments. 1. Pipetting errors leading to inaccurate concentrations.2. Variability in the bacterial inoculum density.3. Instability of this compound in the assay medium.1. Calibrate pipettes and use proper pipetting techniques. Perform serial dilutions carefully.2. Standardize the inoculum preparation procedure to ensure consistent cell density.3. Assess the stability of the agent over the incubation period at the experimental temperature.
High background in cytotoxicity assay (e.g., MTT). 1. Contamination of the cell culture.2. Precipitation of this compound at high concentrations, interfering with the colorimetric reading.3. The agent itself reacts with the assay reagent.1. Perform a sterility check on the cell culture.2. Visually inspect the wells for precipitation. If present, consider using a different solvent or lowering the highest concentration.3. Run a control with the agent and the assay reagent in cell-free medium to check for direct reactivity.

Quantitative Data Summary

Table 1: Example In Vitro Activity Profile for this compound

Parameter Test Organism/Cell Line Result (µg/mL)
Minimum Inhibitory Concentration (MIC) Staphylococcus aureus (ATCC 29213)8
Escherichia coli (ATCC 25922)16
Pseudomonas aeruginosa (ATCC 27853)32
Minimum Bactericidal Concentration (MBC) Staphylococcus aureus (ATCC 29213)16
Escherichia coli (ATCC 25922)>64
Cytotoxicity (CC50) Human Embryonic Kidney (HEK293)128
Human Liver Carcinoma (HepG2)96

Table 2: Example Selectivity Index for this compound

Test Organism vs. Cell Line Selectivity Index (SI = CC50 / MIC)
S. aureus vs. HEK29316
E. coli vs. HEK2938
P. aeruginosa vs. HEK2934

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a 2-fold serial dilution in a 96-well microtiter plate using appropriate cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the diluted agent. Include sterility and growth controls. Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity
  • Cell Seeding: Seed a 96-well plate with a mammalian cell line at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Addition: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., serial dilutions from 512 µg/mL). Include untreated cells as a control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add MTT reagent to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization and Reading: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent). Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. The CC50 value is the concentration of the agent that reduces cell viability by 50%.

Visualizations

experimental_workflow cluster_prep Preparation cluster_primary_assay Primary Antibacterial Assay cluster_secondary_assay Secondary Assays cluster_analysis Data Analysis & Interpretation prep_agent Prepare Stock Solution of Agent 164 mic_assay Perform Broth Microdilution MIC Assay prep_agent->mic_assay prep_bacteria Prepare Bacterial Inoculum (OD600) prep_bacteria->mic_assay prep_cells Culture Mammalian Cell Lines cytotoxicity_assay Perform Cytotoxicity Assay (e.g., MTT) prep_cells->cytotoxicity_assay determine_mic Determine MIC Value mic_assay->determine_mic mbc_assay Perform MBC Assay determine_mic->mbc_assay determine_mic->cytotoxicity_assay analyze_data Calculate MBC/MIC Ratio & Selectivity Index (CC50/MIC) mbc_assay->analyze_data cytotoxicity_assay->analyze_data conclusion Refine Dosage for Further In Vitro Studies analyze_data->conclusion

Caption: Workflow for determining the optimal in vitro dosage of this compound.

logical_relationship cluster_antibacterial Antibacterial Efficacy cluster_safety Safety Profile mic Low MIC (High Potency) optimal_dose Optimal In Vitro Dosage Window mic->optimal_dose Defines Efficacy mbc Low MBC/MIC Ratio (Bactericidal) mbc->optimal_dose Informs Mechanism cc50 High CC50 (Low Cytotoxicity) cc50->optimal_dose Defines Safety Margin

Caption: Key parameters influencing the selection of an optimal in vitro dosage.

Validation & Comparative

A Comparative Analysis of Antibacterial Agent 164 and Other Pyrrolo[2,3-d]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rising threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. The pyrrolo[2,3-d]pyrimidine core, a purine analogue, has emerged as a promising framework for the design of potent antibacterial agents. This guide provides a detailed comparison of "Antibacterial agent 164" against other notable pyrrolo[2,3-d]pyrimidine derivatives, supported by experimental data to inform further research and development in this critical area.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of "this compound" and other selected pyrrolo[2,3-d]pyrimidine derivatives is summarized below. Minimum Inhibitory Concentration (MIC) is a key indicator of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a bacterium. For a standardized comparison, all MIC values have been converted to micromolar (µM).

CompoundChemical StructureMolecular Weight ( g/mol )Staphylococcus aureus MIC (µM)Bacillus subtilis MIC (µM)Escherichia coli MIC (µM)Reference
This compound (2a) 4-(2-Benzylidenehydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine265.309090-[1][2]
Compound 164b 4-(2-(4-Chlorobenzylidene)hydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine299.741034-2068[3]
Compound 164c 4-(2-(4-Nitrobenzylidene)hydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine310.291000-2000[3]
Compound 166e 4-(2-(4-Methoxybenzylidene)hydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine295.32--2100[3]
Halogenated Derivative (para-bromo) 6-(Aryl)-4-(4-bromobenzylamino)-7H-pyrrolo[2,3-d]pyrimidine(Varies)~20 (as 8 mg/L)--[4]
Halogenated Derivative (para-iodo) 6-(Aryl)-4-(4-iodobenzylamino)-7H-pyrrolo[2,3-d]pyrimidine(Varies)~18 (as 8 mg/L)--[4]

Note: The MIC values for the halogenated derivatives are approximate molar concentrations calculated from the provided mg/L values, and the exact molecular weights vary depending on the specific aryl substituent.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery. The data presented in this guide was primarily obtained using the broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves preparing a serial dilution of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and bacterial growth is assessed by measuring the turbidity of the broth. The MIC is the lowest concentration of the agent at which there is no visible bacterial growth.

Detailed Steps:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a high concentration.

  • Serial Dilution: The stock solution is serially diluted in a liquid bacterial growth medium (e.g., Mueller-Hinton Broth) across the wells of a 96-well plate to create a range of concentrations.

  • Inoculum Preparation: The test bacterium is cultured to a specific density (typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL). This culture is then diluted to the final inoculum concentration.

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.

  • Controls: Positive (broth with bacteria, no antimicrobial) and negative (broth only) controls are included on each plate.

  • Incubation: The plates are incubated at a temperature and for a duration suitable for the growth of the test organism (e.g., 37°C for 18-24 hours for S. aureus).

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacterium.

Mandatory Visualizations

Signaling Pathway: Dihydrofolate Reductase (DHFR) Inhibition

A known mechanism of action for some pyrrolo[2,3-d]pyrimidine derivatives is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid biosynthesis pathway. This pathway is essential for the synthesis of nucleotides and certain amino acids, making it an attractive target for antimicrobial agents.

DHFR_Pathway GTP GTP Dihydropteroate_Synthase Dihydropteroate Synthase GTP->Dihydropteroate_Synthase Dihydropteroate Dihydropteroate Dihydropteroate_Synthase->Dihydropteroate PABA p-Aminobenzoic acid PABA->Dihydropteroate_Synthase Dihydrofolate_Synthase Dihydrofolate Synthase Dihydropteroate->Dihydrofolate_Synthase Dihydrofolate Dihydrofolate (DHF) Dihydrofolate_Synthase->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Purines_Thymidylate Purines & Thymidylate Synthesis Tetrahydrofolate->Purines_Thymidylate Pyrrolo_pyrimidine Pyrrolo[2,3-d]pyrimidine Inhibitors Pyrrolo_pyrimidine->DHFR Inhibition

Caption: Inhibition of the bacterial folic acid biosynthesis pathway by pyrrolo[2,3-d]pyrimidines.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock_solution Prepare Stock Solution of Test Compound serial_dilution Perform Serial Dilutions in 96-well Plate stock_solution->serial_dilution inoculation Inoculate Wells with Bacterial Suspension serial_dilution->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation Incubate Plate (e.g., 37°C, 18-24h) inoculation->incubation read_results Observe for Bacterial Growth incubation->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

References

Comparative Cytotoxicity Analysis of Antibacterial Agent 164 and Alternative Agents on Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of Antibacterial Agent 164 and other commonly used antibacterial agents on mammalian cells. The information is intended to assist researchers in evaluating the safety profiles of these compounds in the context of drug development. While specific quantitative cytotoxicity data for this compound is not publicly available, it is reported to possess low cytotoxicity. This guide, therefore, presents available data for alternative agents to serve as a benchmark for comparison.

Executive Summary

The selection of an antibacterial agent for therapeutic use hinges on a delicate balance between its efficacy against pathogens and its potential toxicity to the host. This guide focuses on the latter, presenting in vitro cytotoxicity data for several widely used antibiotics. Understanding the cytotoxic profile of these agents is crucial for predicting potential adverse effects and establishing a therapeutic window. The data is presented in a standardized format to facilitate cross-comparison. Detailed experimental protocols for common cytotoxicity assays are also provided to ensure reproducibility and aid in the design of future studies.

Data Presentation: Comparative Cytotoxicity of Antibacterial Agents

The following tables summarize the in vitro cytotoxicity of various antibacterial agents on different mammalian cell lines. The data has been compiled from multiple studies to provide a broad perspective. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions, such as cell lines, exposure times, and assay methods.

Table 1: Cytotoxicity of Fluoroquinolone Antibiotics

Antibacterial AgentCell LineExposure TimeIC50 / Cytotoxicity ConcentrationReference
CiprofloxacinHuman Glioblastoma A-17272 h259.3 µM[1]
CiprofloxacinHuman Fibroblast48 hSignificant cytotoxicity at 0.129 mM and 0.194 mM[2][3]
CiprofloxacinHuman Fibroblast72 hSignificant cytotoxicity at >0.129 mM[3]
CiprofloxacinA549 (Lung Cancer)48 hLC50: 102.1 µg/ml[4]

Table 2: Cytotoxicity of Aminoglycoside Antibiotics

Antibacterial AgentCell LineExposure TimeObserved EffectReference
GentamicinVero (Monkey Kidney)Not SpecifiedSignificant decrease in viability at 2000 and 4500 µg/mL[5]
GentamicinBHK-21 (Baby Hamster Kidney)Not SpecifiedSignificant decrease in viability at concentrations >500 µg/mL[6]
DihydrostreptomycinBHK-2124 hSignificant decrease in viability at 3500, 5500, and 7500 µg/mL[7][8]
NeomycinBHK-2124 hSignificant decrease in viability at 9000, 10000, and 20000 µg/mL[7][8]

Table 3: Cytotoxicity of Other Antibacterial Agents

Antibacterial AgentCell LineExposure TimeObserved EffectReference
AmoxicillinHuman AGS cells1 hRapid induction of DNA lesions at 5mM[9]
ClindamycinPrimary Human Osteoblasts24 h10% to 25% cytotoxicity at 400 µg/ml[10]
ErythromycinPrimary Human Osteoblasts24 h40% cytotoxicity at 400 µg/ml[10]
MetronidazoleHuman Gingival Fibroblasts96 hOver 50% viable cells at all tested concentrations (up to 300 mg/L)[11]

Experimental Protocols

Standardized protocols are essential for the reliable assessment of cytotoxicity. Below are detailed methodologies for two commonly employed assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the antibacterial agent. Include a vehicle control (medium with the solvent used to dissolve the agent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric assay for quantifying cell death. It measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the supernatant.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This mixture typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH released by comparing the absorbance of treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer) and a spontaneous LDH release control (untreated cells).

Mandatory Visualization

Experimental Workflow for Cytotoxicity Assaying

G cluster_setup 1. Assay Setup cluster_treatment 2. Compound Treatment cluster_incubation 3. Exposure cluster_assay 4. Cytotoxicity Measurement cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_analysis 5. Data Analysis seed_cells Seed Mammalian Cells in 96-well Plate incubate_24h Incubate for 24h (Cell Adhesion) seed_cells->incubate_24h add_compounds Add Antibacterial Agents (Varying Concentrations) incubate_24h->add_compounds controls Include Controls: - Vehicle Control - Positive Control incubate_exposure Incubate for Desired Period (e.g., 24, 48, 72h) add_compounds->incubate_exposure mtt_add Add MTT Reagent incubate_exposure->mtt_add ldh_supernatant Collect Supernatant incubate_exposure->ldh_supernatant mtt_incubate Incubate 4h mtt_add->mtt_incubate mtt_solubilize Solubilize Formazan mtt_incubate->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read calculate_viability Calculate % Cell Viability or % Cytotoxicity mtt_read->calculate_viability ldh_reaction Perform LDH Reaction ldh_supernatant->ldh_reaction ldh_incubate Incubate 30 min ldh_reaction->ldh_incubate ldh_read Read Absorbance (490 nm) ldh_incubate->ldh_read ldh_read->calculate_viability determine_ic50 Determine IC50/CC50 calculate_viability->determine_ic50

Caption: General workflow for in vitro cytotoxicity assessment of antibacterial agents.

Potential Signaling Pathway for Aminoglycoside-Induced Cytotoxicity

G aminoglycoside Aminoglycoside (e.g., Gentamicin) cell_membrane Mammalian Cell Membrane aminoglycoside->cell_membrane Uptake endocytosis Endocytosis cell_membrane->endocytosis lysosome Lysosome endocytosis->lysosome Accumulation mitochondrion Mitochondrion lysosome->mitochondrion Lysosomal Permeabilization ros Reactive Oxygen Species (ROS) Generation mitochondrion->ros cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c bax Bax Activation ros->bax bax->mitochondrion Translocation caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: A simplified signaling pathway for aminoglycoside-induced apoptosis in mammalian cells.[12]

References

Comparative Analysis of the Antibacterial Efficacy of Antibacterial Agent 164

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the antibacterial activity of a novel investigational compound, Antibacterial Agent 164, against established antibacterial agents. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its potential as a therapeutic agent.

Executive Summary

This compound (also known as compound 2a) demonstrates significant inhibitory activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis. This document outlines the comparative antibacterial efficacy of Agent 164 against commonly used antibiotics: Penicillin, Ciprofloxacin, and Gentamicin. All quantitative data is summarized for direct comparison, and detailed experimental methodologies are provided.

Data Presentation

The antibacterial activity of each compound was primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus

Antibacterial AgentChemical FormulaMIC (µg/mL)MIC (mM)
This compound C₁₉H₁₆N₂O₃29.460.09[1]
PenicillinC₁₆H₁₈N₂O₄S0.4 - 32[2][3]0.0012 - 0.096
CiprofloxacinC₁₇H₁₈FN₃O₃0.25 - 0.5[4][5][6]0.00075 - 0.0015
GentamicinC₂₁H₄₃N₅O₇0.31 - 0.75[2]0.00065 - 0.0016

Note: The molecular weight of this compound (328.36 g/mol ) was used for the µg/mL conversion. The MIC for Penicillin can vary significantly depending on the resistance profile of the S. aureus strain.

Table 2: Minimum Inhibitory Concentration (MIC) Against Bacillus subtilis

Antibacterial AgentMIC (µg/mL)MIC (mM)
This compound 29.460.09[1]
Penicillin--
Ciprofloxacin<0.5<0.0015
Gentamicin4.00.0084

In addition to its antibacterial properties, this compound has been observed to inhibit the formation of biofilms by Bacillus subtilis.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method.

  • Preparation of Antibacterial Agents: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: A fresh overnight culture of the target bacterium (S. aureus or B. subtilis) is diluted in MHB to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate, containing the serially diluted antibacterial agents, is inoculated with the bacterial suspension. A positive control (bacteria in MHB without any agent) and a negative control (MHB only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is recorded as the lowest concentration of the antibacterial agent at which there is no visible turbidity (growth) in the well.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC assay to ascertain the lowest concentration of an antibacterial agent that results in a 99.9% reduction in the initial bacterial inoculum.

  • Subculturing from MIC plate: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well that showed no visible growth is plated onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation: The MHA plates are incubated at 37°C for 24 hours.

  • Data Analysis: The MBC is the lowest concentration of the antibacterial agent that results in no colony formation on the MHA plate.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay A Bacterial Culture (S. aureus / B. subtilis) B Prepare Inoculum (5x10^5 CFU/mL) A->B D Inoculate Microtiter Plate B->D C Serial Dilution of Antibacterial Agents C->D E Incubate (37°C, 18-24h) D->E F Read MIC (No visible growth) E->F G Plate from clear wells onto Agar Plates F->G H Incubate (37°C, 24h) G->H I Read MBC (No colony growth) H->I

Caption: Workflow for determining MIC and MBC of antibacterial agents.

Signaling Pathway (Hypothetical Mechanism)

As the precise mechanism of action for this compound has not been fully elucidated, a hypothetical signaling pathway diagram is presented to illustrate a potential mode of action, such as the inhibition of a key bacterial enzyme.

Signaling_Pathway cluster_cell Bacterial Cell Agent164 This compound Target Bacterial Target Enzyme (e.g., DNA Gyrase) Agent164->Target Inhibition Pathway Essential Metabolic Pathway Target->Pathway Growth Bacterial Growth & Proliferation Pathway->Growth

Caption: Hypothetical mechanism of action for this compound.

References

Comparative Analysis of the Antibacterial Spectrum of Agent 164

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro antibacterial activity of "Antibacterial agent 164 (compound 2a)" with two well-established broad-spectrum antibiotics, Ciprofloxacin and Gentamicin. The analysis focuses on the spectrum of activity against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus subtilis. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

This compound (compound 2a) demonstrates potent activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, with a reported Minimum Inhibitory Concentration (MIC) of 0.09 mM for both.[1] When compared to Ciprofloxacin and Gentamicin, Agent 164's activity is notable, although direct comparison requires unit standardization. After converting all MIC values to micromolar (µM), it is evident that Ciprofloxacin and Gentamicin are more potent on a molar basis against these specific strains.

Data Presentation: Comparative Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound (compound 2a), Ciprofloxacin, and Gentamicin against Staphylococcus aureus and Bacillus subtilis. All values have been converted to µM for a standardized comparison.

Antibacterial AgentTarget OrganismMIC (µM)
This compound (compound 2a) Staphylococcus aureus90
Bacillus subtilis90
Ciprofloxacin Staphylococcus aureus0.754[2][3]
Bacillus subtilis0.377[4][5]
Gentamicin Staphylococcus aureus1.047[6]
Bacillus subtilis0.262

Note: The molar mass for this compound (compound 2a) was calculated as 320.34 g/mol based on its molecular formula C19H16N2O3. The molar mass for Ciprofloxacin is 331.34 g/mol and for Gentamicin is approximately 477.6 g/mol .

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

The determination of the MIC is a fundamental technique in microbiology to assess the potency of an antimicrobial agent against a specific microorganism. The data presented in this guide is based on the broth microdilution method, a standard and widely accepted protocol.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid nutrient broth. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Detailed Methodology:

  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh and dissolve the antibacterial agents (this compound, Ciprofloxacin, Gentamicin) in a suitable solvent to create a high-concentration stock solution.

    • Sterilize the stock solutions by filtration through a 0.22 µm membrane filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test organism (S. aureus or B. subtilis).

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Broth Microdilution Procedure:

    • Using a 96-well microtiter plate, dispense the growth medium into each well.

    • Create a two-fold serial dilution of each antimicrobial agent across the wells of the plate.

    • Inoculate each well with the prepared bacterial suspension.

    • Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock_solution Prepare Antimicrobial Stock Solutions serial_dilution Perform Serial Dilutions in 96-Well Plate stock_solution->serial_dilution Add to plate bacterial_culture Prepare Standardized Bacterial Inoculum inoculation Inoculate with Bacterial Suspension bacterial_culture->inoculation Add to plate serial_dilution->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_results Read and Record MIC Value incubation->read_results

Experimental workflow for MIC determination.
Spectrum of Activity Comparison

This diagram provides a logical comparison of the known antibacterial spectrum of the evaluated agents.

Spectrum_Comparison cluster_gram_positive Gram-Positive Bacteria cluster_agents s_aureus Staphylococcus aureus b_subtilis Bacillus subtilis agent_164 Agent 164 agent_164->s_aureus agent_164->b_subtilis ciprofloxacin Ciprofloxacin ciprofloxacin->s_aureus ciprofloxacin->b_subtilis gentamicin Gentamicin gentamicin->s_aureus gentamicin->b_subtilis

Activity of agents against target bacteria.

References

Unveiling the Synergistic Potential of Antibacterial Agent 164: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates innovative strategies to enhance the efficacy of existing antimicrobial drugs. One promising approach is the combination of traditional antibiotics with agents that can disrupt bacterial defense mechanisms, such as biofilm formation. "Antibacterial agent 164" has been identified as a potent antibacterial and antibiofilm compound, demonstrating inhibitory activity against pathogenic bacteria including Staphylococcus aureus and Bacillus subtilis.[1] This guide explores the synergistic potential of "this compound" with other antibiotics, providing a framework for its evaluation and presenting comparative data from similar antibiofilm agents.

While specific studies on the synergistic effects of "this compound" are not yet available in the public domain, this guide will provide researchers with the established methodologies and expected outcomes based on studies of other antibiofilm agents. This will enable a comprehensive assessment of "this compound"'s potential in combination therapies.

Data Presentation: Evaluating Synergistic Interactions

The synergy between two antimicrobial agents is typically quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. The FIC index is calculated as follows:

FIC Index = FIC of Agent A + FIC of Agent B

Where:

  • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

  • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

The interaction is interpreted as:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4

  • Antagonism: FIC index > 4

The following table presents exemplar quantitative data on the synergistic effects of various antibiofilm agents with conventional antibiotics against S. aureus, a target organism for "this compound". This data serves as a benchmark for potential studies on "this compound".

Antibiofilm AgentAntibioticTarget OrganismFIC IndexInterpretation
Bactericidal Protein P128VancomycinS. aureus≤ 0.5Synergy[2][3]
Bactericidal Protein P128GentamicinS. aureus≤ 0.5Synergy[2][3]
Bactericidal Protein P128CiprofloxacinS. aureus≤ 0.5Synergy[2][3]
Bacteriocin from B. subtilisAmikacinS. aureus< 0.5Synergy[4]
Bacteriocin from B. subtilisAmpicillinS. aureus< 0.5Synergy[4]
Bacteriocin from B. subtilisVancomycinS. aureus< 0.5Synergy[4]
Antimicrobial Peptide Pt5-1cOxacillinS. aureus USA500Not specified, but synergisticSynergy[5]
Antimicrobial Peptide Pt5-1cVancomycinS. aureus USA500Not specified, but synergisticSynergy[5]

Experimental Protocols

To rigorously evaluate the synergistic effects of "this compound," standardized experimental protocols are essential. The following are detailed methodologies for key experiments.

Checkerboard Assay Protocol

The checkerboard assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[6][7][8][9][10]

1. Preparation of Reagents and Microorganism:

  • Prepare stock solutions of "this compound" and the partner antibiotic in an appropriate solvent.
  • Culture the target bacterium (e.g., S. aureus, B. subtilis) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
  • Dilute the bacterial culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

2. Plate Setup:

  • Use a 96-well microtiter plate.
  • Along the x-axis (columns), perform serial dilutions of "this compound".
  • Along the y-axis (rows), perform serial dilutions of the partner antibiotic.
  • The result is a matrix of wells containing various concentrations of both agents.
  • Include control wells with each agent alone, and a growth control well without any antimicrobial agent.

3. Inoculation and Incubation:

  • Inoculate each well with the standardized bacterial suspension.
  • Incubate the plate at 37°C for 18-24 hours.

4. Data Analysis:

  • Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
  • Calculate the FIC index for each combination to determine synergy, additivity, or antagonism.

Time-Kill Curve Study Protocol

Time-kill curve studies provide dynamic information about the bactericidal or bacteriostatic effects of antimicrobial combinations over time.[11][12][13][14]

1. Preparation:

  • Prepare bacterial cultures to a standardized mid-logarithmic phase density.
  • Prepare test tubes or flasks with a suitable broth medium containing the antimicrobial agents at specific concentrations (e.g., MIC, 2x MIC). The concentrations are often chosen based on the results of the checkerboard assay.

2. Experimental Setup:

  • Include the following experimental groups:
  • Growth control (no antibiotic)
  • "this compound" alone
  • Partner antibiotic alone
  • Combination of "this compound" and the partner antibiotic

3. Sampling and Viable Cell Counting:

  • Incubate the cultures at 37°C with shaking.
  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each experimental group.
  • Perform serial dilutions of the aliquots and plate them on agar plates.
  • Incubate the plates and count the number of colony-forming units (CFU/mL).

4. Data Analysis:

  • Plot the log10 CFU/mL against time for each experimental group.
  • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent at a specific time point.

Mandatory Visualization

Experimental Workflow for Synergy Testing

Synergy_Testing_Workflow cluster_prep Preparation cluster_checkerboard Checkerboard Assay cluster_timekill Time-Kill Curve Study cluster_analysis Data Interpretation prep_agent Prepare 'this compound' and Antibiotic Stocks checker_setup Set up 96-well plate with serial dilutions of both agents prep_agent->checker_setup timekill_setup Prepare cultures with agents (alone and in combination) prep_agent->timekill_setup prep_bacteria Prepare Standardized Bacterial Inoculum checker_inoculate Inoculate with bacterial suspension prep_bacteria->checker_inoculate prep_bacteria->timekill_setup checker_setup->checker_inoculate checker_incubate Incubate for 18-24h checker_inoculate->checker_incubate checker_read Determine MICs and calculate FIC Index checker_incubate->checker_read interpretation Determine Synergy, Additivity, or Antagonism checker_read->interpretation timekill_incubate Incubate and collect samples at time points (0-24h) timekill_setup->timekill_incubate timekill_plate Perform serial dilutions and plate for CFU counting timekill_incubate->timekill_plate timekill_analyze Plot log10 CFU/mL vs. time timekill_plate->timekill_analyze timekill_analyze->interpretation

Caption: Workflow for assessing antibiotic synergy.

Potential Mechanism of Synergy

The synergistic effect between an antibiofilm agent like "this compound" and a conventional antibiotic likely arises from a multi-pronged attack on the bacterial defenses.

Synergy_Mechanism cluster_agents Therapeutic Agents cluster_bacterial_defenses Bacterial Defenses cluster_outcome Outcome agent164 This compound (Antibiofilm) biofilm Biofilm Matrix agent164->biofilm Disrupts cell_wall Bacterial Cell Wall/Membrane agent164->cell_wall Potentially Weakens antibiotic Conventional Antibiotic antibiotic->cell_wall Targets target Intracellular Target antibiotic->target Inhibits biofilm->antibiotic Blocks Penetration synergy Synergistic Bacterial Eradication cell_wall->synergy target->synergy

Caption: Potential synergistic mechanism of action.

By disrupting the protective biofilm matrix, "this compound" can enhance the penetration of conventional antibiotics, allowing them to reach their molecular targets within the bacterial cells more effectively. Furthermore, any disruptive effect of "this compound" on the bacterial cell envelope could further sensitize the bacteria to antibiotics that target cell wall synthesis or membrane integrity. The combined effect leads to a more potent bactericidal outcome than either agent could achieve alone. Further research is warranted to elucidate the precise mechanisms of synergy for "this compound".

References

Comparative Efficacy Analysis: Antibacterial Agent 164 versus Ciprofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis between Antibacterial Agent 164 and the broad-spectrum antibiotic ciprofloxacin is currently limited by the scarcity of publicly available data on this compound. While extensive information exists for ciprofloxacin, a widely studied fluoroquinolone, data on this compound is confined to its activity against a narrow spectrum of Gram-positive bacteria.

This guide synthesizes the available information, presenting a preliminary comparison and outlining the necessary data for a comprehensive evaluation.

In Vitro Efficacy

Quantitative data on the in vitro activity of this compound is limited. Available information indicates its efficacy against Staphylococcus aureus and Bacillus subtilis. In contrast, ciprofloxacin has a well-documented broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.09 mM
Bacillus subtilis0.09 mM

Data for this compound is based on information from chemical suppliers and may not have undergone peer-reviewed validation.[1][2]

Table 2: Representative In Vitro Antibacterial Activity of Ciprofloxacin

Bacterial SpeciesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Staphylococcus aureus (Methicillin-susceptible)0.251
Streptococcus pneumoniae12
Enterococcus faecalis14
Escherichia coli≤0.0150.03
Klebsiella pneumoniae0.030.12
Pseudomonas aeruginosa0.251
Haemophilus influenzae≤0.0150.03
Moraxella catarrhalis≤0.030.06

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. These values can vary based on the specific isolates and testing conditions.

Anti-Biofilm Activity

This compound is reported to exhibit strong anti-biofilm formation activity against B. subtilis.[1][2] The mechanism and quantitative measures of this activity (e.g., MBEC - Minimum Biofilm Eradication Concentration) are not detailed in the available literature.

Ciprofloxacin's effect on biofilms is complex and depends on the bacterial species and the concentration of the antibiotic. While it can be effective against planktonic bacteria, its efficacy against established biofilms is often reduced.

Mechanism of Action

The mechanism of action for This compound is not described in the available search results. It is unknown if it targets DNA synthesis, protein synthesis, cell wall integrity, or other bacterial processes. There is no information linking its activity to the cyclic di-GMP (c-di-GMP) signaling pathway, a key regulator of biofilm formation in many bacteria.

Ciprofloxacin , as a member of the fluoroquinolone class, has a well-established mechanism of action. It functions by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][3] By targeting these enzymes, ciprofloxacin prevents the replication and repair of bacterial DNA, leading to bacterial cell death.[1][3]

ciprofloxacin_mechanism cipro Ciprofloxacin gyrase DNA Gyrase (Topoisomerase II) cipro->gyrase inhibits topoIV Topoisomerase IV cipro->topoIV inhibits replication DNA Replication and Repair gyrase->replication topoIV->replication death Bacterial Cell Death replication->death inhibition leads to

Caption: Mechanism of action of ciprofloxacin.

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not publicly available. The following are generalized protocols for determining key antibacterial efficacy parameters.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the antibacterial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., adjusted to a 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the agent in which there is no visible turbidity.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

  • Subculturing from MIC Wells: Following the determination of the MIC, an aliquot (e.g., 10 µL) is taken from the wells showing no visible growth.

  • Plating: The aliquot is plated onto an agar medium that does not contain the antimicrobial agent.

  • Incubation: The agar plates are incubated for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the agent that results in no more than 0.1% survival of the initial inoculum.

experimental_workflow cluster_mic MIC Determination cluster_mbc MBC Determination mic1 Serial Dilution of Antibacterial Agent mic2 Inoculation with Bacterial Suspension mic1->mic2 mic3 Incubation (16-20 hours) mic2->mic3 mic4 Observation of Visible Growth mic3->mic4 mic_result MIC Value mic4->mic_result mbc1 Subculture from Clear MIC Wells mic_result->mbc1 Inform mbc2 Plating on Agent-Free Agar mbc1->mbc2 mbc3 Incubation (18-24 hours) mbc2->mbc3 mbc4 Colony Counting mbc3->mbc4 mbc_result MBC Value mbc4->mbc_result

Caption: Workflow for MIC and MBC determination.

Future Directions for a Comprehensive Comparison

To facilitate a thorough and objective comparison between this compound and ciprofloxacin, the following data for this compound is required:

  • Expanded Spectrum of Activity: MIC and MBC values against a wide range of clinically relevant Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.

  • Mechanism of Action Studies: Elucidation of the molecular target and cellular pathways affected by the agent.

  • In Vivo Efficacy: Data from animal models of infection to assess the agent's therapeutic potential, pharmacokinetics, and pharmacodynamics.

  • Toxicology Profile: In vitro and in vivo studies to determine the agent's safety profile.

Without this critical information, any comparison with a well-characterized antibiotic like ciprofloxacin remains speculative. Researchers interested in this compound are encouraged to conduct these studies to fully understand its potential as a novel therapeutic agent.

References

In Vivo Efficacy of Antibacterial Agent 164: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of "Antibacterial agent 164" and other antibacterial agents, focusing on their performance in preclinical animal models. While in vivo data for "this compound" is not publicly available, this document summarizes its known in vitro activity and presents in vivo data from comparable agents to offer a framework for potential future studies.

Performance Summary

Quantitative data for "this compound" is limited to in vitro studies. For comparative context, in vivo efficacy data for "Antibacterial agent 154" and "Antibacterial agent 104" are presented below.

Table 1: In Vitro Activity of this compound

CompoundTarget OrganismsActivityMinimum Inhibitory Concentration (MIC)Source
This compound (compound 2a)Staphylococcus aureus, Bacillus subtilisAntibacterial and antibiofilm0.09 mM[1][2][3][4][5][6][7]

Table 2: Comparative In Vivo Efficacy of Alternative Antibacterial Agents

CompoundAnimal ModelInfection TypeEfficacySource
Antibacterial agent 154MouseStaphylococcal sepsisDemonstrated in vivo efficacy[1][8][9][10][11]
Antibacterial agent 104MouseMRSAGood in vivo efficacy[1][8][12][13][14]

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of novel antibacterial agents. Below is a representative protocol for a murine sepsis model, a common method for assessing the in vivo efficacy of antibacterial compounds.

Protocol: Murine Peritonitis-Sepsis Model for Antibacterial Efficacy

This model is a standard for screening new antibacterial agents.[15]

  • Animal Model: Utilize specific pathogen-free mice (e.g., BALB/c or C57BL/6), aged 6-8 weeks.

  • Bacterial Strain: Employ a clinically relevant bacterial strain, such as Methicillin-resistant Staphylococcus aureus (MRSA).

  • Infection Induction:

    • Culture the bacterial strain to mid-logarithmic phase.

    • Wash and resuspend the bacteria in sterile saline or phosphate-buffered saline (PBS).

    • Induce sepsis via intraperitoneal injection of the bacterial suspension. The inoculum size should be predetermined to cause a sublethal infection that can be cleared by an effective antibiotic.

  • Treatment:

    • Administer "this compound" or comparator agents at various doses. The route of administration (e.g., intravenous, intraperitoneal, oral) should be based on the compound's properties.

    • Include a vehicle control group (receiving the solvent without the antibacterial agent) and a positive control group (receiving a known effective antibiotic).

  • Endpoint Measurement:

    • Survival: Monitor the survival of the animals over a set period (e.g., 7 days).

    • Bacterial Load: At specific time points post-infection, euthanize a subset of animals and collect blood, peritoneal lavage fluid, and organs (e.g., spleen, liver, kidneys). Determine the bacterial load in these samples by plating serial dilutions on appropriate agar plates and counting colony-forming units (CFUs).

    • Inflammatory Markers: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) in the blood or peritoneal fluid.

Visualizing Experimental Design and Potential Mechanisms

Diagrams are essential for clearly communicating complex workflows and biological pathways.

experimental_workflow cluster_preparation Preparation cluster_infection Infection & Treatment cluster_endpoints Endpoint Analysis animal_model Select Animal Model (e.g., Mice) infection Induce Infection (e.g., Intraperitoneal Injection) animal_model->infection bacterial_culture Prepare Bacterial Inoculum (e.g., MRSA) bacterial_culture->infection compound_prep Prepare Test Compounds (Agent 164, Comparators) treatment Administer Treatment compound_prep->treatment infection->treatment survival Monitor Survival treatment->survival bacterial_load Determine Bacterial Load (CFU counts) treatment->bacterial_load inflammation Measure Inflammatory Markers treatment->inflammation signaling_pathway cluster_pathway Hypothetical Bacterial Signaling Pathway ext_signal External Signal (e.g., Quorum Sensing Molecule) receptor Membrane Receptor ext_signal->receptor kinase_cascade Kinase Cascade receptor->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor gene_expression Virulence Gene Expression transcription_factor->gene_expression biofilm_formation Biofilm Formation gene_expression->biofilm_formation agent_164 This compound agent_164->kinase_cascade Inhibition

References

A Head-to-Head Battle: Novel Sorafenib Analogue Shows Promise Against MRSA, Challenging Vancomycin's Reign

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: Shanghai, China – November 7, 2025 – In the ongoing fight against antibiotic resistance, a novel antibacterial agent, a derivative of the anti-cancer drug sorafenib, is demonstrating significant potential against Methicillin-resistant Staphylococcus aureus (MRSA), a notorious superbug. This guide provides a detailed comparison of the performance of this new agent, specifically the potent analogue PK150 , against the current standard-of-care, vancomycin, supported by preclinical experimental data.

Researchers have identified a class of compounds derived from sorafenib that exhibit a dual-action mechanism, setting them apart from traditional antibiotics. These agents not only inhibit menaquinone biosynthesis, a crucial component of the bacterial electron transport chain, but also stimulate the secretion of proteins through the signal peptidase SpsB, leading to cell lysis.[1][2] This multi-targeted approach may be key to its potent activity and a lower propensity for resistance development.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activity of the sorafenib analogue PK150 against various S. aureus strains, including MRSA, has been evaluated and compared to that of vancomycin. The minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a key indicator of antibacterial potency.

Antibacterial AgentStrainMIC (µg/mL)
PK150 S. aureus NCTC 8325 (MSSA)~0.15
VancomycinS. aureus NCTC 8325 (MSSA)1.4[1]
PK150 MRSA strain ATCC 33591~0.15
VancomycinMRSA strain ATCC 33591Not explicitly stated in the primary source
PK150 Panel of clinical MRSA strainsConsistently low
VancomycinPanel of clinical MRSA strainsVariable, generally higher than PK150

Note: The MIC for PK150 was reported as 0.3 µM in the source material and has been converted to µg/mL for comparison, assuming a molecular weight of approximately 500 g/mol . The original study highlighted that PK150 was 10-fold more active than the initial hit, sorafenib (MIC of 1.4 µg/mL).[1]

Time-Kill Kinetics: A Race Against Bacterial Growth

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. The sorafenib analogue PK150 demonstrated a rapid, concentration-dependent killing of exponentially growing S. aureus.[1] While a direct time-kill curve comparison with vancomycin from the same study is not available, the data for PK150 suggests a potent bactericidal effect.

In Vivo Efficacy: Performance in a Murine Infection Model

The therapeutic potential of PK150 was evaluated in a murine bloodstream infection model with MRSA. While a direct comparison with vancomycin was not presented in the primary study, PK150 demonstrated a significant reduction in bacterial load in the liver and heart, comparable to the fluoroquinolone antibiotic levofloxacin.[1] Specifically, PK150 reduced the bacterial burden by approximately 100-fold in these organs.[1]

Mechanism of Action: A Two-Pronged Attack

The novel mechanism of action of the sorafenib analogues contributes to their potent anti-MRSA activity.

  • Inhibition of Menaquinone Biosynthesis: These compounds interfere with the production of menaquinone, a vital component of the bacterial electron transport chain, thereby disrupting cellular respiration and energy production.

  • Stimulation of Protein Secretion: The analogues also interact with the signal peptidase SpsB, leading to an increase in the secretion of proteins, including those that regulate the cell wall, ultimately causing cell lysis.[1][2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). In a typical broth microdilution method, serial twofold dilutions of the antibacterial agents are prepared in a 96-well microtiter plate with Mueller-Hinton broth. Each well is then inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL). The plates are incubated at 37°C for 18-24 hours. The MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Time-Kill Assay

For the time-kill kinetic studies, an overnight culture of S. aureus is diluted to a starting inoculum of approximately 10^5 - 10^6 CFU/mL in fresh Mueller-Hinton broth. The antibacterial agents are added at various multiples of their MIC (e.g., 1x, 4x, 10x MIC). The cultures are then incubated at 37°C with agitation. At specified time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn, serially diluted, and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL). A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Murine Infection Model

In a murine bloodstream infection model, mice are infected intravenously with a sublethal dose of MRSA (e.g., 1-2 x 10^7 CFU).[3] Treatment with the antibacterial agent (e.g., PK150) or a control (e.g., vehicle or a comparator antibiotic) is initiated at a specified time post-infection. The treatment can be administered via various routes, such as oral gavage or intraperitoneal injection, at defined doses and schedules. After a predetermined period, the mice are euthanized, and target organs (e.g., liver, kidneys, heart) are harvested, homogenized, and plated to quantify the bacterial load (CFU/g of tissue).

Visualizing the Pathways and Processes

The following diagrams illustrate the proposed mechanism of action and a general workflow for evaluating antibacterial agents.

G cluster_moa Mechanism of Action of Sorafenib Analogues cluster_menaquinone Menaquinone Biosynthesis cluster_secretion Protein Secretion sorafenib Sorafenib Analogue (e.g., PK150) menG Demethylmenaquinone Methyltransferase (MenG) sorafenib->menG Inhibits spsB Signal Peptidase SpsB sorafenib->spsB Stimulates menaquinone Menaquinone menG->menaquinone Catalyzes final step etc Electron Transport Chain menaquinone->etc Essential component atp ATP Production etc->atp Drives secreted_proteins Secreted Proteins (e.g., PGH-domain proteins) spsB->secreted_proteins Cleaves to release preproteins Pre-proteins preproteins->spsB Processed by cell_lysis Cell Lysis secreted_proteins->cell_lysis Increased secretion leads to

Caption: Dual mechanism of action of sorafenib analogues against MRSA.

G cluster_workflow Antibacterial Agent Evaluation Workflow start Start: Novel Compound mic In Vitro Testing: MIC Determination start->mic time_kill Time-Kill Kinetics mic->time_kill in_vivo In Vivo Efficacy: Murine Infection Model time_kill->in_vivo data_analysis Data Analysis & Comparison in_vivo->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: General workflow for preclinical evaluation of antibacterial agents.

Conclusion and Future Directions

The repurposed kinase inhibitor analogue, PK150, demonstrates promising anti-MRSA activity, outperforming vancomycin in in vitro potency. Its novel, dual mechanism of action suggests it may be less susceptible to the rapid development of resistance. While further studies, including direct comparative in vivo efficacy against vancomycin and comprehensive toxicological evaluations, are necessary, these findings represent a significant step forward in the quest for new and effective treatments for infections caused by multidrug-resistant bacteria. The development of such agents is critical to addressing the growing global health threat of antimicrobial resistance.

References

Safety Operating Guide

Standard Operating Procedure: Disposal of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antibacterial Agent 164" is not identified in public chemical and safety databases. The following procedures are based on established best practices for the handling and disposal of novel, uncharacterized, or research-grade antibacterial compounds. Always consult your institution's Environmental Health & Safety (EH&S) department for specific guidance and to ensure compliance with all local, state, and federal regulations. For any uncharacterized compound, it must be treated as hazardous waste by default.

This guide provides essential safety and logistical information for the proper disposal of novel antibacterial agents, ensuring the safety of laboratory personnel and minimizing environmental impact. The primary route for disposal of such chemical waste is through a licensed hazardous waste management service, arranged by your institution's EH&S office.[1]

Immediate Safety & Handling

Prior to beginning any work that will generate waste, ensure you have the appropriate Personal Protective Equipment (PPE) and have identified a designated Satellite Accumulation Area (SAA) for hazardous waste.[2]

  • Required PPE:

    • Standard laboratory coat or gown.

    • Safety glasses or goggles.

    • Chemical-resistant gloves (e.g., nitrile).

  • Satellite Accumulation Area (SAA):

    • Must be at or near the point of waste generation.[1]

    • Must be a designated area for storing hazardous waste containers.[2]

    • Containers in the SAA must be inspected weekly for any signs of leakage.[2]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for segregating and preparing waste streams containing a novel antibacterial agent for professional disposal.

Step 1: Identify and Segregate Waste Streams Proper segregation is critical to prevent dangerous chemical reactions and ensure compliant disposal.[3] Never mix different categories of waste. Keep solid and liquid wastes separate.[3]

Step 2: Use Appropriate Waste Containers All hazardous waste must be stored in containers that are compatible with the chemical contents to prevent leaks or rupture.[2]

  • Use plastic containers for most waste types, as they are generally non-reactive.[1]

  • Ensure all containers have a secure, screw-top cap and are in good condition.[2]

  • Do not overfill containers; leave at least one inch of headspace to allow for expansion.[2]

Step 3: Label All Containers Clearly Proper labeling is mandatory for safety and regulatory compliance.

  • Affix a "Hazardous Waste" label to each container.

  • Clearly write the full chemical name ("this compound") and any other components in the waste mixture.

  • Indicate the date when waste was first added to the container.

Step 4: Store Waste in the Designated SAA Place the properly labeled and sealed containers in your laboratory's designated Satellite Accumulation Area. Keep containers closed except when adding waste.[1]

Step 5: Arrange for Professional Disposal Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for your hazardous waste.[1] EH&S is responsible for the implementation of proper management practices for the handling, storage, and final disposal of chemical wastes.[1]

Important Considerations for Antibacterial Agents:

  • High-Concentration Stocks: Concentrated solutions of antibiotics are considered hazardous chemical waste and should never be disposed of down the drain or treated via autoclaving for disposal.[4]

  • Environmental Hazard: Improper disposal of antibiotics, such as flushing down a sink, contributes to the development of antimicrobial resistance in the environment.[4][5]

  • Autoclaving: While autoclaving can deactivate some heat-labile antibiotics in used culture media, it is not effective for all.[4] Unless the heat stability of "Agent 164" is known and confirmed to result in complete degradation, autoclaved liquid waste containing this agent should still be collected as hazardous chemical waste.[6]

Data Presentation: Waste Stream Management

The following table summarizes the handling procedures for different types of waste generated during research with a novel antibacterial agent.

Waste StreamDescriptionPrimary ContainmentDisposal Procedure
Concentrated Agent Pure (neat) compound, expired or unused stock solutions.Original container or a compatible, sealed chemical waste container.Label as "Hazardous Waste." Store in SAA and arrange for EH&S pickup.[4]
Dilute Liquid Waste Used cell culture media, buffer solutions, or other aqueous solutions containing the agent.Leak-proof, screw-cap plastic container (e.g., carboy).Label as "Hazardous Waste." Store in SAA and arrange for EH&S pickup. Do not discharge to the sanitary sewer.[7]
Contaminated Solids Used PPE (gloves, gowns), plasticware (pipette tips, tubes), and other non-sharp solid lab supplies.Lined, durable container or box designated for solid chemical waste.Label as "Hazardous Waste." Store in SAA and arrange for EH&S pickup.
Contaminated Sharps Needles, scalpels, contaminated broken glass, or brittle plastics.Rigid, puncture-resistant, sealable sharps container.Label as "Hazardous Waste - Sharps." Store in SAA and arrange for EH&S pickup.

Experimental Protocols

Protocol: Validation of a Decontamination Method

When establishing a disposal procedure for a novel antibacterial agent within a biological safety context (e.g., decontaminating liquids before collection), the efficacy of the chosen decontaminant (like a 10% bleach solution) must be validated.

Objective: To determine the necessary contact time for a 10% bleach solution to completely inactivate this compound in a liquid culture medium.

Methodology:

  • Preparation: Prepare a stock solution of the antibacterial agent in the desired liquid medium at a typical working concentration.

  • Treatment: Dispense 9 mL of the antibacterial solution into several sterile tubes. Add 1 mL of freshly prepared bleach solution (to achieve a 1:10 final dilution) to each tube. Start a timer.

  • Time Points: At specific time points (e.g., 0, 5, 10, 20, and 30 minutes), take a 100 µL aliquot from one of the treatment tubes.

  • Neutralization: Immediately transfer the aliquot into a tube containing 900 µL of a neutralizing broth (e.g., Dey-Engley Neutralizing Broth) to stop the action of the bleach. This is the 10⁻¹ dilution.

  • Plating: Perform serial dilutions of the neutralized sample and plate onto appropriate agar plates seeded with a susceptible bacterial strain.

  • Incubation: Incubate the plates under optimal growth conditions for 24-48 hours.

  • Analysis: Observe the plates for bacterial growth. The minimum contact time required for decontamination is the time point at which no bacterial growth is observed, indicating the complete inactivation of the antibacterial agent.

Mandatory Visualizations

Diagram 1: Disposal Workflow for this compound

G cluster_type 1. Segregate by Waste Type cluster_contain 2. Contain & Label start Waste Generated Containing Agent 164 liquid Dilute Liquid Waste start->liquid solid Contaminated Solid Waste start->solid sharps Contaminated Sharps start->sharps concentrate Concentrated Agent / Stock start->concentrate contain_liquid Store in leak-proof, labeled carboy liquid->contain_liquid contain_solid Store in lined, labeled container solid->contain_solid contain_sharps Store in puncture-proof, labeled sharps container sharps->contain_sharps contain_concentrate Store in compatible, labeled waste container concentrate->contain_concentrate saa 3. Move to Designated Satellite Accumulation Area (SAA) contain_liquid->saa contain_solid->saa contain_sharps->saa contain_concentrate->saa end_node 4. Contact EH&S for Professional Disposal Pickup saa->end_node

References

Essential Safety and Handling Protocols for Antibacterial Agent 164

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling and disposal of Antibacterial Agent 164. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.

I. Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound.[1][2][3][4] The minimum required PPE includes:

  • Gloves: Nitrile gloves are recommended for their chemical resistance.[2] Always use two pairs of gloves and change them immediately if contaminated or torn.

  • Gowns: A disposable, fluid-resistant gown should be worn to protect skin and clothing.

  • Eye Protection: Safety goggles or a face shield must be worn to protect against splashes and aerosols.[2]

  • Respiratory Protection: A properly fitted N95 respirator or higher is mandatory to prevent inhalation of aerosolized particles.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
GlovesNitrile, powder-free, double-glovedPrevents skin contact and absorption.
GownDisposable, fluid-resistantProtects skin and clothing from contamination.[5]
Eye ProtectionANSI Z87.1 certified safety goggles or face shieldProtects eyes from splashes and aerosols.[2]
Respiratory MaskNIOSH-approved N95 or higherPrevents inhalation of aerosolized particles.[2]

II. Handling and Operational Procedures

Strict adherence to the following procedures is necessary to minimize the risk of exposure and contamination.

A. Preparation and Handling Workflow

All work with this compound must be conducted within a certified Class II Biological Safety Cabinet (BSC).

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE 1. Don Required PPE Prepare_BSC 2. Prepare Biological Safety Cabinet Don_PPE->Prepare_BSC Gather_Materials 3. Gather all necessary materials Prepare_BSC->Gather_Materials Work_in_BSC 4. Conduct all work with Agent 164 inside BSC Gather_Materials->Work_in_BSC Decontaminate_Surfaces 5. Decontaminate surfaces and equipment Work_in_BSC->Decontaminate_Surfaces Segregate_Waste 6. Segregate waste streams Decontaminate_Surfaces->Segregate_Waste Doff_PPE 7. Doff PPE in designated area Segregate_Waste->Doff_PPE Wash_Hands 8. Wash hands thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

B. Experimental Protocols

  • Weighing: To prevent aerosolization, weigh the powdered form of this compound in a containment balance or within the BSC.

  • Reconstitution: If reconstituting from a powder, slowly add the solvent to the sides of the vial to minimize dust formation.

  • Cell Culture: When treating cell cultures, add the agent to the media within the BSC. All treated cell culture materials are considered hazardous waste.

III. Spill Management

In the event of a spill, immediate and appropriate action is crucial.

Table 2: Spill Response Protocol

Spill LocationImmediate ActionDecontamination Procedure
Inside BSC 1. Alert others in the lab. 2. Keep the BSC running.1. Cover the spill with absorbent material. 2. Apply a freshly prepared 10% bleach solution and allow a 30-minute contact time. 3. Wipe up with absorbent material and dispose of as hazardous waste.
Outside BSC 1. Evacuate the immediate area. 2. Alert lab supervisor and safety officer. 3. Restrict access to the area.1. Don appropriate PPE, including a respirator. 2. Follow the decontamination procedure for spills inside the BSC.

IV. Disposal Plan

Proper disposal of waste contaminated with this compound is critical to prevent environmental contamination and accidental exposure.

A. Waste Segregation

All materials that have come into contact with this compound must be treated as hazardous waste.

Waste_Segregation Source Contaminated Materials (Gloves, Pipettes, Tubes, etc.) Collection Hazardous Waste Collection Bin Source->Collection Autoclave Autoclave Collection->Autoclave Liquid_Waste Liquid Waste (Media, Buffers) Liquid_Collection Hazardous Liquid Waste Container Liquid_Waste->Liquid_Collection Liquid_Collection->Autoclave Disposal Licensed Hazardous Waste Disposal Autoclave->Disposal

Caption: Waste disposal pathway for materials contaminated with this compound.

B. Decontamination and Disposal Procedure

  • Solid Waste: All contaminated solid waste (e.g., gloves, pipette tips, culture flasks) must be collected in designated, labeled, and leak-proof hazardous waste containers.

  • Liquid Waste: All contaminated liquid waste must be collected in a labeled, leak-proof hazardous waste container.

  • Decontamination: All waste must be decontaminated, preferably by autoclaving, before being handed over to a licensed hazardous waste disposal service.

  • Disposal: Final disposal must be carried out by a certified hazardous waste management company in accordance with local and national regulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.